m-PEG9-t-butyl ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H48O11 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H48O11/c1-24(2,3)35-23(25)5-6-27-9-10-29-13-14-31-17-18-33-21-22-34-20-19-32-16-15-30-12-11-28-8-7-26-4/h5-22H2,1-4H3 |
InChI Key |
FERNYFICPVEWOV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG9-t-butyl ester |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of m-PEG9-t-butyl Ester in Advancing Therapeutic Modalities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise engineering of linker molecules is paramount to the success of targeted therapies. Among these critical components, m-PEG9-t-butyl ester has emerged as a versatile and valuable tool, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique chemical architecture, featuring a methoxy-terminated polyethylene glycol (PEG) chain of nine units and a t-butyl ester protected carboxylic acid, offers a compelling combination of hydrophilicity, defined length, and synthetic adaptability. This guide provides a comprehensive overview of the applications, underlying principles, and experimental considerations for utilizing this compound in research.
Core Applications in Targeted Therapeutics
The primary application of this compound lies in its role as a flexible linker in the design of heterobifunctional molecules. The nine-unit PEG chain imparts several advantageous properties to the resulting conjugate.
Enhancing Solubility and Permeability in PROTACs
PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker is not merely a spacer; its length, flexibility, and physicochemical properties are critical determinants of the PROTAC's efficacy.
The hydrophilic nature of the PEG9 chain in this compound significantly enhances the aqueous solubility of the often hydrophobic PROTAC molecule. This improved solubility is crucial for preventing aggregation and facilitating cell permeability, thereby increasing the bioavailability and overall effectiveness of the PROTAC.
Modulating Pharmacokinetics in Antibody-Drug Conjugates
In the realm of ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are key to the ADC's therapeutic window. PEG linkers, such as the one derived from this compound, can shield the hydrophobic payload, reducing the likelihood of aggregation and rapid clearance from the bloodstream. This "stealth" effect can lead to a longer circulation half-life and increased accumulation of the ADC at the tumor site, ultimately enhancing its anti-cancer efficacy.
Physicochemical Properties and Synthetic Utility
The chemical structure of this compound is central to its utility. The methoxy group at one terminus provides a stable, non-reactive cap. The nine ethylene glycol repeats offer a defined spacer length, which is a critical parameter in optimizing the ternary complex formation in PROTACs. The t-butyl ester at the other end serves as a protecting group for a carboxylic acid. This protecting group is stable under many reaction conditions used for conjugation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid. This deprotected carboxyl group can then be activated and reacted with an amine-containing molecule, for example, to complete the synthesis of the desired conjugate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₄₈O₁₁ |
| Molecular Weight | 512.64 g/mol |
| Appearance | Liquid or semi-solid |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents |
Experimental Protocols
While specific protocols are highly dependent on the particular warhead and E3 ligase ligand (for PROTACs) or antibody and payload (for ADCs), the following sections provide generalized methodologies for the key steps involving this compound.
General Protocol for Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, the deprotected carboxylic acid, can be further purified by chromatography if necessary, or used directly in the next step.
General Protocol for Amide Bond Formation
This protocol outlines the coupling of the deprotected PEG9-carboxylic acid to an amine-containing molecule.
Materials:
-
Deprotected PEG9-carboxylic acid
-
Amine-containing molecule (e.g., warhead or E3 ligase ligand with an available amine)
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
Nitrogen or Argon gas
-
Stir plate and stir bar
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the deprotected PEG9-carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add the amine-containing molecule to the solution (typically 1.0-1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Add the coupling reagent, such as BOP (1.1-1.5 equivalents), to the stirring solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the final conjugate.
Visualizing the Role of this compound
The following diagrams illustrate the key concepts and workflows associated with the use of this compound in research.
Caption: The mechanism of action of a PROTAC utilizing a PEG9 linker.
Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC or ADC using this compound.
Conclusion
This compound stands as a key enabling reagent in the development of sophisticated targeted therapies. Its well-defined structure provides a rational basis for linker design, while its physicochemical properties offer tangible benefits in terms of solubility and pharmacokinetics. For researchers in the fields of medicinal chemistry, chemical biology, and drug development, a thorough understanding of the applications and experimental handling of this compound is essential for the successful design and synthesis of next-generation PROTACs and ADCs. As the quest for more precise and effective treatments for a range of diseases continues, the strategic implementation of well-designed linkers, such as those derived from this compound, will undoubtedly play a pivotal role in shaping the future of medicine.
m-PEG9-t-butyl ester chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG9-t-butyl ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a valuable tool in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile linker. Detailed experimental protocols for the common manipulation of this molecule are also provided, alongside graphical representations of its structure and utility.
Chemical Structure and Physicochemical Properties
This compound, systematically named tert-butyl 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oate, is characterized by a nine-unit PEG chain.[1][2] This hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[3] The molecule is terminated with a methoxy group at one end and a t-butyl ester at the other. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation.[3]
The compound typically presents as a solid powder and is soluble in dimethyl sulfoxide (DMSO). For storage, it is recommended to keep the compound in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
Figure 1: Chemical structure of this compound.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, including stoichiometry calculations in conjugation reactions and for analytical characterization.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₄₈O₁₁ | |
| Molecular Weight | 512.64 g/mol | |
| Exact Mass | 512.3197 | |
| Purity | >98% | |
| Elemental Analysis | C, 56.23%; H, 9.44%; O, 34.33% |
Applications in Drug Development
This compound is a bifunctional linker primarily used in the development of complex bioconjugates. Its applications span from enhancing the pharmacokinetic profiles of small molecules to constructing sophisticated drug delivery systems.
PROTAC Linkers
A closely related analogue, Acid-PEG9-t-butyl ester, is employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in these constructs is crucial for controlling the distance and spatial orientation between the target protein and the E3 ligase, which significantly impacts the efficiency of protein degradation. The hydrophilic nature of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.
Figure 2: Conceptual diagram of a PROTAC's mechanism of action.
Antibody-Drug Conjugates (ADCs)
PEG linkers are integral to the design of modern Antibody-Drug Conjugates (ADCs). By conjugating a cytotoxic drug to a monoclonal antibody via a linker like this compound (after deprotection), the drug can be selectively delivered to cancer cells, thereby minimizing off-target toxicity. The PEG component can improve the ADC's solubility and stability, and modulate its pharmacokinetic properties.
Experimental Protocols
The most common experimental manipulation involving this compound is the cleavage of the t-butyl ester to unmask the carboxylic acid. This is a critical step to enable its conjugation to other molecules, such as amines, via amide bond formation.
Protocol: Trifluoroacetic Acid (TFA)-Mediated Deprotection of t-Butyl Ester
This protocol describes a general procedure for the acid-catalyzed cleavage of the t-butyl ester from a PEG linker. Caution: TFA is a strong, corrosive acid. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound or a conjugate thereof
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
-
Nitrogen gas supply
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-butyl ester-PEG conjugate in a minimal amount of anhydrous DCM.
-
Reagent Addition:
-
Standard Cleavage: Add TFA to the solution (e.g., a 50% TFA in DCM solution).
-
For Acid-Sensitive Substrates: If the conjugate contains acid-sensitive residues (e.g., tryptophan), it is recommended to use a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).
-
-
Reaction: Stir the mixture at room temperature for 2-5 hours. The reaction progress can be monitored by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TFA Removal: After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Product Precipitation: Precipitate the deprotected product by adding the concentrated residue to a flask of cold diethyl ether with vigorous stirring. The PEGylated product should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual scavengers and byproducts. Dry the final product under a high vacuum.
-
Characterization: Confirm the purity and identity of the deprotected product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Figure 3: Workflow for the deprotection of this compound.
References
Technical Guide: Physicochemical Properties of m-PEG9-t-butyl ester
This guide provides core technical data on m-PEG9-t-butyl ester, a monodisperse polyethylene glycol (PEG) derivative commonly utilized as a linker in scientific research, particularly in the development of therapeutics and bioconjugation applications.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This compound is characterized by a methoxy-terminated PEG chain of nine ethylene glycol units, linked to a t-butyl ester group.
| Property | Value | Citation |
| Chemical Formula | C₂₄H₄₈O₁₁ | [1][2] |
| Molecular Weight | 512.64 g/mol | [1][2][3] |
| Synonyms | tert-butyl 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oate | |
| CAS Number | 2768015-30-9 |
Logical Relationship of Molecular Properties
The diagram below illustrates the relationship between the common name of the compound and its definitive molecular properties.
References
In-Depth Technical Guide: m-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG9-t-butyl ester, with the CAS number 2768015-30-9, is a monodisperse polyethylene glycol (PEG) linker extensively utilized in biomedical research and drug development.[1] Its structure, featuring a methoxy-terminated PEG chain of nine ethylene glycol units and a t-butyl ester protected carboxylic acid, offers a versatile platform for bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the t-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxyl group.[4][5]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a conceptual workflow for its use in targeted protein degradation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 2768015-30-9 | |
| Molecular Formula | C24H48O11 | |
| Molecular Weight | 512.64 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long term (months to years) or 0 - 4°C for short term (days to weeks). Keep dry and in the dark. |
Core Applications in Drug Development
The primary application of this compound lies in its role as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound plays a crucial role in bridging the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.
Furthermore, the terminal carboxyl group, revealed after deprotection of the t-butyl ester, allows for conjugation to amine-containing molecules, making it a valuable tool for bioconjugation and the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Experimental Protocols
Deprotection of the t-Butyl Ester
The removal of the t-butyl ester protecting group is a critical step to enable subsequent conjugation reactions. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is suitable for most applications where the conjugated molecule is stable to strong acid.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 to 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash twice with water and once with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the deprotected product.
Protocol 2: Deprotection with Scavengers
This protocol is recommended when the conjugate contains acid-sensitive functional groups that may be susceptible to side reactions with the carbocation generated during t-butyl group cleavage.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or water as scavengers
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Dissolve the this compound conjugate in the cleavage cocktail.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA and other volatile components under reduced pressure.
-
Proceed with purification, which may include precipitation in cold diethyl ether or chromatographic methods to remove scavenger byproducts.
Conceptual Protocol for PROTAC Synthesis
The following is a conceptual workflow for the synthesis of a PROTAC using this compound as a linker. This process involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the deprotected PEG linker.
Step 1: Synthesis of Ligand-Linker Intermediate
-
Deprotect the this compound using one of the protocols described above to yield the free carboxylic acid.
-
Activate the carboxylic acid of the deprotected linker using a coupling agent such as HATU or HBTU in the presence of an amine base like DIPEA.
-
React the activated linker with the amine-functionalized ligand for the target protein of interest (POI).
-
Purify the resulting POI-linker conjugate.
Step 2: PROTAC Assembly
-
The POI-linker conjugate will have a terminal methoxy group. To attach the E3 ligase ligand, a functional group needs to be introduced at the methoxy terminus, or a bifunctional PEG linker should be used from the start. Assuming a bifunctional linker with an azide or alkyne at one end and the t-butyl ester at the other is used, the following steps would apply after deprotection and conjugation to the POI ligand.
-
Perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the E3 ligase ligand functionalized with a complementary reactive group (alkyne or azide, respectively).
-
Purify the final PROTAC molecule using appropriate chromatographic techniques such as HPLC.
Visualization of Experimental Workflows
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a bifunctional PEG linker derived from an this compound precursor.
Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional PEG linker.
Targeted Protein Degradation Workflow
This diagram illustrates the mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.
Caption: The cellular mechanism of targeted protein degradation induced by a PROTAC molecule.
References
An In-depth Technical Guide to the Solubility of m-PEG9-t-butyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG9-t-butyl ester, a nine-unit monomethyl ether polyethylene glycol (PEG) terminated with a t-butyl ester group. This bifunctional molecule is of significant interest in pharmaceutical research and development, particularly in the formulation of poorly soluble drugs where it can act as a linker or solubility enhancer.[1] Understanding its solubility in various organic solvents is critical for its effective application in drug delivery systems, protein conjugation, and surface modification of drug particles.[1]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oate | [2] |
| Appearance | Solid | [3] |
| Molecular Formula | C26H52O12 (Calculated) | |
| Molecular Weight | 572.7 g/mol (Calculated) |
Solubility Profile
The structure of this compound, featuring a hydrophilic PEG chain and a hydrophobic t-butyl ester group, suggests it will exhibit amphiphilic properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning compounds tend to dissolve in solvents with similar polarity.[4]
Based on this principle, this compound is expected to be soluble in a range of polar organic solvents due to the PEG chain. The t-butyl ester group may also impart some solubility in less polar organic solvents.
Table 1: Quantitative Solubility Data for this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Quantitative Data (mg/mL at 25°C) |
| Water | High | Moderate to High | Data not available |
| Ethanol | High | High | Data not available |
| Methanol | High | High | Data not available |
| Dimethyl Sulfoxide (DMSO) | High | High | Data not available |
| Acetonitrile | Medium | Moderate to High | Data not available |
| Dichloromethane (DCM) | Medium | Moderate | Data not available |
| Tetrahydrofuran (THF) | Medium | Moderate to High | Data not available |
| Ethyl Acetate | Medium | Moderate | Data not available |
| Hexane | Low | Low | Data not available |
| Toluene | Low | Low | Data not available |
Note: The expected solubility is a qualitative prediction based on the chemical structure. Experimental verification is required.
Experimental Protocol for Determining Solubility
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a foundational technique for obtaining reliable and reproducible solubility data in a laboratory setting.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a temperature-controlled shaker, typically set at 25°C.
-
Agitate the samples for a sufficient period (24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the clear supernatant using a pipette.
-
-
Filtration:
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification of Solute:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
Technical Guide: Stability and Storage of m-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG9-t-butyl ester. It includes insights into its degradation pathways, detailed experimental protocols for stability assessment, and analytical methodologies for purity and degradation analysis.
Introduction
This compound is a heterobifunctional polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The molecule features a methoxy-terminated PEG chain to enhance solubility and pharmacokinetic properties, and a t-butyl ester group that serves as a protecting group for a carboxylic acid. The stability of this linker is paramount to ensure the integrity and efficacy of the final conjugate. This guide outlines the critical aspects of its stability and proper handling.
Recommended Storage and Handling
Proper storage is crucial to maintain the stability and shelf-life of this compound. Both the solid form and solutions require specific conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Recommendations |
| Solid | -20°C | Up to 24 months | Tightly sealed vial | Protect from light and moisture. Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation. |
| In Solution | -20°C | Up to 1 month | Tightly sealed vials, aliquoted | Prepare solutions on the day of use whenever possible. Use dry solvents (e.g., DMSO, DMF). Purge with an inert gas (e.g., argon or nitrogen) before sealing. |
| Short-term (Solid) | 0 - 4°C | Days to weeks | Tightly sealed vial | For temporary storage, refrigeration is acceptable. Ensure the container is well-sealed to prevent moisture ingress. |
It is imperative to avoid repeated freeze-thaw cycles of solutions, as this can accelerate degradation. For handling, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety goggles.
Stability Profile and Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the t-butyl ester linkage. This reaction is catalyzed by acidic conditions and results in the formation of the corresponding carboxylic acid and tert-butanol. The PEG backbone itself is generally stable under these conditions but can be susceptible to oxidation over long periods, especially in the presence of metal ions and oxygen.
Acid-Catalyzed Hydrolysis
The t-butyl ester is sensitive to acidic environments. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond.
Caption: Acid-catalyzed hydrolysis of this compound.
Stability Under Different pH Conditions
The stability of the t-butyl ester is highly dependent on pH. It is relatively stable under neutral and basic conditions but degrades rapidly in acidic environments.
Table 2: Illustrative Stability of this compound in Solution at 25°C
| pH | Condition | Degradation after 24 hours (Illustrative) | Primary Degradation Product |
| 2.0 | Strong Acidic | > 90% | m-PEG9-carboxylic acid |
| 4.0 | Mildly Acidic | 10 - 20% | m-PEG9-carboxylic acid |
| 7.0 | Neutral | < 1% | Not significant |
| 9.0 | Mildly Basic | < 2% | Not significant |
Disclaimer: The data in this table is illustrative and based on the general chemical properties of t-butyl esters. Actual degradation rates should be determined experimentally.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Study Protocol
This protocol outlines the conditions for stressing this compound to induce degradation.
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent and analyze.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples against a control stored in the dark.
-
-
Control Sample: A solution of this compound stored at -20°C in the dark serves as the control.
Caption: Workflow for the forced degradation study of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and stability of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for structural confirmation and identification of degradation products.
HPLC Method for Purity and Stability Analysis
Table 3: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute sample in Mobile Phase A/B (50:50) to ~0.5 mg/mL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The primary degradation product, m-PEG9-carboxylic acid, will have a different retention time, allowing for quantification of the degradation.
NMR Spectroscopy for Structural Elucidation
¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the t-butyl protons (around 1.4 ppm) and the appearance of new signals corresponding to the degradation products. This provides definitive evidence of t-butyl ester hydrolysis.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature, and protection from light and moisture. The primary route of degradation is acid-catalyzed hydrolysis of the t-butyl ester. A thorough understanding of its stability profile and the use of validated analytical methods are essential for its successful application in research and drug development. Forced degradation studies are a critical tool for elucidating degradation pathways and ensuring the quality and reliability of this important PEG linker.
An In-Depth Technical Guide to the Synthesis and Purification of m-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of m-PEG9-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and purification strategies based on established chemical principles and available literature.
Introduction
This compound is a polyethylene glycol (PEG) derivative featuring a methoxy-terminated PEG chain of nine ethylene glycol units and a carboxylic acid protected as a t-butyl ester. The PEG chain enhances solubility and pharmacokinetic properties, while the protected carboxylic acid allows for selective deprotection and subsequent conjugation to other molecules. This guide details a proposed synthesis from the commercially available m-PEG9-acid, followed by a rigorous purification protocol.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, m-PEG9-acid. A common method for the formation of t-butyl esters from carboxylic acids is the reaction with a t-butylating agent under acidic conditions.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of m-PEG9-acid with a suitable source of a t-butyl group, such as t-butyl acetate, in the presence of a strong acid catalyst.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Esterification of m-PEG9-acid
This protocol is adapted from a general method for the synthesis of t-butyl esters from carboxylic acids.
Materials:
-
m-PEG9-acid
-
t-Butyl acetate
-
Perchloric acid (HClO₄), 70%
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of m-PEG9-acid (1.0 eq) in anhydrous dichloromethane (DCM), add an excess of t-butyl acetate (e.g., 10 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a catalytic amount of perchloric acid (e.g., 0.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, catalyst, and any side products. A multi-step purification strategy is recommended.
Purification Workflow
The purification process typically involves an initial workup, followed by chromatographic separation and a final precipitation step.
A Technical Guide to the Spectroscopic Characterization of m-PEG9-t-butyl ester
This technical guide provides an in-depth overview of the spectroscopic data for methoxy-poly(ethylene glycol)9-t-butyl ester (m-PEG9-t-butyl ester), a heterobifunctional PEG linker. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure
This compound is a polyethylene glycol derivative with a methoxy group at one terminus and a t-butyl ester protected carboxylic acid at the other. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery systems.[1][2] The t-butyl ester protecting group can be removed under acidic conditions to reveal a terminal carboxylic acid.[1]
Molecular Formula: C₂₄H₄₈O₁₁
Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. These values are based on typical chemical shifts for similar PEGylated molecules and compounds containing t-butyl esters.
¹H NMR (Proton NMR) Data
Table 1: Expected ¹H NMR Chemical Shifts for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.64 | s | ~32H | PEG backbone (-O-CH₂-CH₂-O-) |
| 3.54 | t | 2H | -CH₂-CH₂-O-C(O)- |
| 3.38 | s | 3H | CH₃-O- |
| 2.45 | t | 2H | -O-CH₂-C(O)- |
| 1.44 | s | 9H | -C(CH₃)₃ |
Note: The signal for the PEG backbone protons often appears as a complex multiplet, but is reported here as a singlet for simplicity.
¹³C NMR (Carbon NMR) Data
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.6 | -C(O)O- |
| 80.5 | -C(CH₃)₃ |
| 71.9 | CH₃-O- |
| 70.5 | PEG backbone (-O-CH₂-CH₂-O-) |
| 69.1 | -CH₂-CH₂-O-C(O)- |
| 59.0 | CH₃-O-CH₂- |
| 35.8 | -O-CH₂-C(O)- |
| 28.1 | -C(CH₃)₃ |
Mass Spectrometry (MS) Data
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Weight | 512.66 g/mol |
| Exact Mass | 512.3248 g/mol |
| Expected Ion | [M+Na]⁺ |
| Calculated m/z | 535.3142 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Instrumentation:
-
A 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 3 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry
Instrumentation:
-
An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid.
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 150 V.
-
Drying Gas Flow: 8 L/min.
-
Drying Gas Temperature: 325 °C.
-
Mass Range: m/z 100-1000.
Data Analysis:
-
Identify the peak corresponding to the sodium adduct of the molecule, [M+Na]⁺.
-
Compare the measured m/z value to the calculated exact mass.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
The Strategic Role of PEG Linkers in Advanced Drug Delivery Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has become a cornerstone in the development of advanced drug delivery systems. PEG linkers, by virtue of their unique physicochemical properties, offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics like antibodies and nanoparticles. This technical guide provides a comprehensive overview of the role of PEG linkers, detailing their impact on drug efficacy, providing key experimental protocols, and visualizing the underlying principles and workflows.
Core Principles of PEGylation in Drug Delivery
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, imparts several advantageous properties to a drug conjugate.[1][2] The primary functions of PEG linkers in drug delivery include:
-
Enhanced Solubility: Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and administration. The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of these drugs, facilitating their delivery and preventing aggregation.[2][3]
-
Prolonged Circulation Half-Life: The hydrodynamic radius of a PEGylated drug is increased, which reduces its renal clearance.[4] This "stealth" effect shields the drug from enzymatic degradation and uptake by the reticuloendothelial system (RES), leading to a longer circulation time in the bloodstream and sustained therapeutic effect.
-
Reduced Immunogenicity: By masking the surface of the drug molecule, PEG linkers can reduce its recognition by the immune system, thereby lowering the risk of an immunogenic response.
-
Improved Pharmacokinetics and Biodistribution: PEGylation can alter the biodistribution of a drug, leading to increased accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.
-
Controlled Drug Release: PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., low pH in tumor microenvironments or in the presence of specific enzymes), allowing for targeted drug release at the site of action.
Quantitative Impact of PEG Linkers on Drug Delivery
The length and structure of the PEG linker are critical parameters that must be optimized for each specific drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker properties on key performance metrics.
| PEG Linker Length (Number of PEG units) | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, ng/mL) | Reference |
| 2 | ~8 | 15 | |
| 4 | ~8 | 20 | |
| 8 | ~8 | 35 | |
| 12 | ~8 | 50 | |
| 24 | ~8 | 70 |
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC). This table demonstrates that for this particular ADC, increasing the PEG linker length led to a decrease in in vitro potency, likely due to steric hindrance.
| PEG Linker Length (Number of PEG units) | Plasma Half-life (t1/2, hours) | Tumor Growth Inhibition (%) | Reference |
| Non-PEGylated | 19.6 min | 11 | |
| 2 | - | 35-45 | |
| 4 | - | 35-45 | |
| 8 | Significantly Increased | 75-85 | |
| 12 | Significantly Increased | 75-85 | |
| 24 | Significantly Increased | 75-85 | |
| 4 kDa | Significantly Improved | - | |
| 10 kDa | Significantly Improved | Stronger Inhibition |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy and Pharmacokinetics. In contrast to in vitro results, longer PEG linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo antitumor efficacy. This is attributed to the prolonged circulation and increased tumor accumulation.
| Conjugate | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated | Reference |
| Non-PEGylated | 8.5 | 1.0 | |
| PEG4 | 6.2 | 0.73 | |
| PEG8 | 4.1 | 0.48 | |
| PEG12 | 3.5 | 0.41 | |
| PEG24 | 3.2 | 0.38 |
Table 3: Effect of PEG Linker Length on ADC Clearance. This table illustrates a clear trend where increasing the PEG linker length decreases the clearance rate of the ADC, contributing to its longer half-life in circulation.
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development of PEGylated drug delivery systems. The following sections provide methodologies for key steps in the synthesis and characterization of these conjugates.
Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester (e.g., mPEG-succinimidyl-carbonate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the antibody (typically a 10-50 fold molar excess is a good starting point).
-
Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated antibody from unreacted PEG and quenching reagents using a pre-equilibrated SEC column.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the high molecular weight PEGylated antibody.
-
Protocol 2: Thiol-Reactive PEGylation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol details the conjugation of a maleimide-functionalized PEG-drug linker to the sulfhydryl groups of a reduced antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Maleimide-PEG-Drug linker
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution (typically a 10-20 fold molar excess per antibody) to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-PEG-drug linker in a suitable organic solvent like DMSO.
-
Add the maleimide-PEG-drug solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a common starting point.
-
Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction:
-
Add an excess of a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using HIC. Species with a higher drug-to-antibody ratio (DAR) are more hydrophobic and will elute later in the salt gradient.
-
Collect the fractions corresponding to the desired DAR species.
-
Perform a buffer exchange into a suitable formulation buffer.
-
Protocol 3: Characterization of PEGylated Conjugates
1. SDS-PAGE and Western Blot:
-
Purpose: To visually confirm the increase in molecular weight due to PEGylation and to assess the purity of the conjugate.
-
Method:
-
Run the non-PEGylated antibody and the purified PEGylated conjugate on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as a smear or a series of discrete bands corresponding to different degrees of PEGylation.
-
For Western blotting, transfer the proteins to a membrane and probe with an anti-PEG antibody to specifically detect PEGylated species.
-
2. Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To determine the purity and aggregation state of the PEGylated conjugate.
-
Method:
-
Inject the purified conjugate onto an SEC-HPLC column with a suitable mobile phase (e.g., PBS).
-
The PEGylated conjugate should elute as a single, symmetrical peak earlier than the unconjugated drug or linker. The presence of high molecular weight species indicates aggregation.
-
3. Mass Spectrometry (MS):
-
Purpose: To determine the precise molecular weight of the conjugate and calculate the average number of PEG-drug linkers attached (DAR for ADCs).
-
Method:
-
Analyze the deglycosylated and, if necessary, reduced conjugate using techniques like MALDI-TOF or ESI-MS.
-
The mass difference between the conjugated and unconjugated antibody allows for the determination of the degree of PEGylation.
-
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships in the context of PEG linker-based drug delivery.
Caption: A typical experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) with a PEG linker.
Caption: The Enhanced Permeability and Retention (EPR) effect, which facilitates the accumulation of PEGylated drugs in tumor tissues.
Caption: Common cellular uptake pathways for PEGylated nanoparticles, leading to endosomal trafficking and subsequent drug release.
Conclusion
PEG linkers are indispensable tools in modern drug delivery, offering a versatile platform to enhance the therapeutic index of a wide array of drugs. By carefully selecting the appropriate PEG linker length and architecture, and by employing robust synthesis and characterization protocols, researchers can rationally design drug delivery systems with optimized pharmacokinetic profiles, improved efficacy, and enhanced safety. The continued innovation in PEG linker technology, including the development of biodegradable and stimuli-responsive linkers, promises to further expand the therapeutic potential of PEGylated drugs in the future.
References
An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven degradation of disease-causing proteins. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
The primary function of the linker is to tether the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This induced proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The characteristics of the linker, including its length, composition, rigidity, and attachment points (exit vectors), profoundly influence the geometry and stability of this ternary complex. An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to more efficient protein degradation.
Components of a PROTAC Linker
PROTAC linkers are not merely inert chains but are strategically designed chemical entities. Their composition is a key factor influencing the overall properties of the PROTAC molecule. The most common building blocks for PROTAC linkers include:
-
Alkyl Chains: These are the simplest and most common types of linkers, composed of repeating methylene (-CH2-) units. They provide a high degree of conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation. While synthetically accessible, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol (-O-CH2-CH2-) units and are widely used to improve the hydrophilicity and solubility of PROTACs. The ether oxygens can act as hydrogen bond acceptors, potentially influencing the conformation and interactions of the linker.
-
Alkynes and Triazoles: Often incorporated via "click chemistry," alkynes provide a linear and rigid element within the linker. The resulting 1,2,3-triazole ring is planar and metabolically stable, offering a way to introduce conformational constraint.
-
Saturated Heterocycles: Rings such as piperidine and piperazine can be included in the linker to add rigidity and improve physicochemical properties like solubility and metabolic stability.
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their structural flexibility:
-
Flexible Linkers: Primarily composed of alkyl and PEG chains, these linkers offer a high degree of rotational freedom. This flexibility can be advantageous in the early stages of PROTAC design, as it allows the molecule to more easily adopt a conformation suitable for ternary complex formation. However, excessive flexibility can also lead to an entropic penalty upon binding and may result in less defined ternary complex structures.
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, triazoles) to reduce conformational flexibility. By pre-organizing the PROTAC into a more bioactive conformation, rigid linkers can enhance the potency and selectivity of the degrader. They can also improve metabolic stability and other pharmacokinetic properties.
-
"Smart" or Functional Linkers: This emerging class of linkers is designed to have specific functions beyond simply connecting the two ligands. Examples include photoswitchable linkers containing motifs like azobenzene, which allow for spatiotemporal control of PROTAC activity using light.
Data Presentation: Quantitative Impact of Linker Properties
The optimization of PROTAC linkers is often an empirical process, requiring the synthesis and evaluation of a series of analogs with varying linker lengths and compositions. The following tables summarize key quantitative data from published studies, illustrating the profound impact of the linker on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | ||
| Alkyl/Ether | 21 | 3 | 96 | ||
| Alkyl/Ether | 29 | 292 | 76 | ||
| ERα | PEG | 12 | Effective | - | |
| PEG | 16 | More Potent | - | ||
| p38α | Triazole-containing | < 15 | Poor degradation | - | |
| Triazole-containing | 15 - 17 | Optimal degradation | - | ||
| Triazole-containing | 20 | Efficient degradation | - |
Table 1: Impact of Linker Length on PROTAC Efficacy.
| Target Protein | Linker Type | Key Feature | Observation | Reference |
| Androgen Receptor (AR) | Flexible (PEG) vs. Rigid | Comparison | The rigid linker showed enhanced degradation compared to the flexible linker at the same concentration. | |
| CRBN | Alkyl vs. Alkyl/Ether | Composition | The nine-atom alkyl chain led to a concentration-dependent decrease in CRBN degradation. |
Table 2: Impact of Linker Composition and Rigidity on PROTAC Efficacy.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of linker properties to PROTAC efficacy.
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol allows for the efficient and modular assembly of PROTACs.
Materials:
-
POI ligand functionalized with a terminal alkyne
-
E3 ligase ligand functionalized with an azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Reaction vessel
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system in the reaction vessel.
-
Add an aqueous solution of copper(II) sulfate to the reaction mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction if necessary.
-
Purify the crude PROTAC product using preparative HPLC to obtain the final, pure PROTAC molecule.
-
Confirm the identity and purity of the final product by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot for Measuring Protein Degradation
This is a standard biochemical technique to quantify the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody specific to the POI, followed by incubation with an HRP-conjugated secondary antibody. Repeat this process for the loading control antibody.
-
Detection and Analysis: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified E3 ligase
-
Purified POI
-
PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the surface of the sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare a constant concentration of the POI in the running buffer. Create a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI. Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Analyze the binding curves using the instrument's software to determine the kinetic parameters (kon, koff) and the affinity (KD) for the ternary complex. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.
Methodological & Application
Application Notes and Protocols: TFA-Mediated Deprotection of m-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the deprotection of m-PEG9-t-butyl ester to yield m-PEG9-carboxylic acid using trifluoroacetic acid (TFA). This procedure is a critical step in the synthesis of PEGylated molecules for drug delivery and other biomedical applications, where the terminal carboxylic acid group is used for conjugation to active pharmaceutical ingredients, proteins, or peptides. Detailed experimental procedures, quantitative data, and analytical methods for reaction monitoring and product characterization are presented.
Introduction
Polyethylene glycol (PEG) is a biocompatible and non-immunogenic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains, a process known as PEGylation, can increase the solubility, stability, and circulation half-life of drugs while reducing their immunogenicity and enzymatic degradation.
The this compound is a common heterobifunctional PEG linker. The methoxy (m-PEG) terminus provides inertness, while the t-butyl ester serves as a protecting group for a terminal carboxylic acid. This carboxylic acid, once deprotected, is a versatile functional group for conjugation to amine residues on biomolecules. The deprotection is typically achieved through acidolysis with trifluoroacetic acid (TFA), which efficiently cleaves the t-butyl ester to reveal the desired carboxylic acid.
This application note details a robust and efficient protocol for this deprotection reaction, including reaction setup, monitoring, product isolation, and characterization.
Reaction Mechanism and Considerations
The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene gas.[1]
A key consideration in this reaction is the reactive nature of the tert-butyl carbocation intermediate. This cation can potentially alkylate electron-rich amino acid residues, such as tryptophan or methionine, if they are present in the molecule being PEGylated. To prevent these side reactions, scavengers like water or triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the TFA-mediated deprotection of PEG-t-butyl esters. While data for various PEG molecular weights are presented, the conditions are directly applicable to this compound.
| Parameter | Value | Reference |
| Starting Material | m-PEG-carboxylic acid t-butyl ester (MW 5,000) | [2][3] |
| Solvent | Methylene Chloride (DCM) | [2][3] |
| Reagent | Trifluoroacetic Acid (TFA) | |
| Scavenger | Water | |
| Reaction Time | 3 hours | |
| Temperature | Room Temperature | |
| Yield | 95% | |
| Purity | >99% | |
| Analytical Method | 13C NMR |
| Parameter | Value | Reference |
| Starting Material | m-PEG-carboxylic acid t-butyl ester (MW 12,000) | |
| Solvent | Methylene Chloride (DCM) | |
| Reagent | Trifluoroacetic Acid (TFA) | |
| Scavenger | Water | |
| Reaction Time | 3 hours | |
| Temperature | Room Temperature | |
| Yield | 98% | |
| Purity | >99% | |
| Analytical Method | 13C NMR |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol is a general procedure for the deprotection of this compound and can be scaled as needed.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (if needed for precipitation)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 100 mg of PEG ester per 1-2 mL of DCM.
-
Addition of TFA: While stirring at room temperature, add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 2 mL of DCM, add 2 mL of TFA). The reaction is typically run with a 1:1 (v/v) mixture of DCM and TFA.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by HPLC or 1H NMR. In the 1H NMR spectrum, the disappearance of the singlet corresponding to the t-butyl protons at approximately 1.4 ppm indicates the completion of the reaction.
-
Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.
-
Product Precipitation: Dissolve the crude residue in a minimal amount of DCM and precipitate the product by adding the solution dropwise to a stirred flask of cold diethyl ether (typically 10-20 times the volume of the DCM solution).
-
Isolation and Drying: The precipitated m-PEG9-carboxylic acid will appear as a white solid. Isolate the product by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining impurities. Dry the final product under vacuum.
Protocol 2: Deprotection with Scavengers
This protocol is recommended when the PEGylated molecule contains acid-sensitive residues that could be susceptible to alkylation by the t-butyl cation.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Dissolution: Dissolve the this compound conjugate in DCM.
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved conjugate. A typical ratio is 10 mL of cleavage cocktail per gram of conjugate.
-
Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA and DCM under reduced pressure.
-
Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography, such as size-exclusion chromatography (SEC), may be necessary to remove scavenger byproducts.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a primary tool for monitoring the reaction. The disappearance of the singlet at ~1.4 ppm corresponding to the nine protons of the t-butyl group confirms the deprotection. 13C NMR can also be used to confirm the presence of the carboxylic acid carbon.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A shift in the retention time between the starting material and the more polar carboxylic acid product is expected.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final m-PEG9-carboxylic acid.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logical workflow for the development of a PEGylated drug.
References
- 1. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. US5756593A - Method of preparing polyalkyene oxide carboxylic acids - Google Patents [patents.google.com]
- 3. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing m-PEG9-t-butyl ester in Bioconjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG)ylation is a well-established and powerful technique in bioconjugation and drug delivery. The covalent attachment of PEG chains to therapeutic proteins, peptides, and other biomolecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. Benefits include increased solubility, extended circulating half-life, reduced immunogenicity, and protection from proteolytic degradation[1][2][3].
This document provides detailed application notes and protocols for the use of m-PEG9-t-butyl ester, a heterobifunctional PEG linker, in bioconjugation reactions. This linker features a methoxy-terminated PEG chain of nine ethylene glycol units and a t-butyl ester protected carboxylic acid. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a reactive carboxyl group for subsequent modifications[4]. For initial bioconjugation, the methoxy-end of the PEG linker must be derivatized with a reactive functional group. A common and efficient approach is the use of an N-hydroxysuccinimide (NHS) ester to target primary amines on biomolecules. This guide will focus on the application of an NHS-activated this compound for bioconjugation.
Principle of this compound Bioconjugation
The bioconjugation strategy using an NHS-activated this compound involves a two-step process:
-
PEGylation: The NHS ester end of the PEG linker reacts with primary amines (-NH2) on the biomolecule, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5)[4].
-
Deprotection: The t-butyl ester protecting group is removed by acidolysis, most commonly using trifluoroacetic acid (TFA), to expose a terminal carboxylic acid on the conjugated PEG chain. This newly available functional group can then be used for further conjugation or modification.
This approach allows for the sequential construction of more complex bioconjugates, such as antibody-drug conjugates (ADCs) or molecules for targeted drug delivery.
Experimental Protocols
Protocol 1: PEGylation of a Protein with m-PEG9-NHS-ester-t-butyl ester
This protocol describes the covalent attachment of m-PEG9-NHS-ester-t-butyl ester to a model protein.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
m-PEG9-NHS-ester-t-butyl ester
-
Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the PEG Reagent Solution:
-
Immediately before use, dissolve the m-PEG9-NHS-ester-t-butyl ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction mixture and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purify the PEGylated Protein:
-
Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.
-
-
Characterize the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Assess the degree of PEGylation using techniques such as SDS-PAGE, which will show an increase in molecular weight, or more quantitative methods like SEC-MALS or mass spectrometry.
-
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
Lyophilized PEGylated protein
-
Deprotection Reagent: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions with sensitive amino acid residues.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Prepare the PEGylated Protein:
-
If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.
-
-
Perform the Deprotection Reaction:
-
In a chemical fume hood, dissolve the lyophilized PEGylated protein in the Deprotection Reagent. Use approximately 10 mL of the reagent per gram of conjugate.
-
Incubate the reaction mixture at room temperature for 1-2 hours with occasional swirling.
-
-
Precipitate the Deprotected Protein:
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected protein.
-
-
Isolate the Product:
-
Centrifuge the mixture to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the protein pellet with cold diethyl ether and repeat the centrifugation.
-
Dry the final product under vacuum.
-
-
Purification and Characterization:
-
Resuspend the deprotected protein in a suitable buffer.
-
Purify the product using SEC or dialysis to remove any remaining TFA and scavengers.
-
Confirm the deprotection by techniques such as mass spectrometry, which will show a decrease in molecular weight corresponding to the loss of the t-butyl group.
-
Data Presentation
Table 1: Reaction Conditions for Protein PEGylation
| Parameter | Condition |
| Protein Concentration | 5 mg/mL |
| Molar Ratio (PEG:Protein) | 20:1 |
| Reaction Buffer | 0.1 M PBS, pH 7.4 |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature |
Table 2: Characterization of PEGylated Protein
| Analytical Method | Result |
| SDS-PAGE | Apparent MW increase of ~5 kDa per PEG chain |
| SEC-MALS | Molar mass increase consistent with PEGylation |
| Mass Spectrometry (MALDI-TOF) | Confirmation of PEGylated species |
| Average Degree of PEGylation | 2-3 PEG chains per protein molecule |
Table 3: Deprotection Reaction Parameters
| Parameter | Condition |
| Deprotection Reagent | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Reaction Time | 1.5 hours |
| Reaction Temperature | Room Temperature |
| Product Yield | > 90% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG9-t-butyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance hydrophilicity and improve pharmacokinetic properties. The m-PEG9-t-butyl ester is a bifunctional linker featuring a methyl ether group at one end and a t-butyl ester-protected carboxylic acid at the other. The PEG9 chain provides a desirable length and flexibility, while the t-butyl ester serves as a protecting group for a carboxylic acid, allowing for controlled, sequential synthesis of the PROTAC molecule.
Signaling Pathways Targeted by PROTACs
PROTACs are being developed to target a wide array of proteins implicated in various diseases, including cancer. Key examples include the targeting of nuclear receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER), as well as epigenetic regulators such as BRD4.
Androgen Receptor (AR) Signaling in Prostate Cancer: The AR is a crucial driver of prostate cancer cell growth and survival. Upon binding to androgens, it translocates to the nucleus and activates the transcription of genes involved in cell proliferation. PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional anti-androgen therapies.
References
Step-by-Step Guide for Protein PEGylation with m-PEG9-t-butyl ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the PEGylation of proteins using m-PEG9-t-butyl ester. This heterobifunctional PEG reagent allows for the covalent attachment of a 9-unit polyethylene glycol (PEG) chain to primary amino groups on a protein, such as the ε-amino group of lysine residues or the N-terminal α-amino group. The t-butyl ester group serves as a protecting group for a terminal carboxylic acid, which can be deprotected post-conjugation to introduce a reactive handle for further modifications or to alter the overall charge of the conjugate.
This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, increase in vivo half-life, reduce immunogenicity, and enhance stability.[1][2]
Principle of the Method
The protein PEGylation process with this compound involves a two-stage chemical modification. The first stage is the conjugation of the PEG reagent to the protein via an N-hydroxysuccinimide (NHS) ester reaction with primary amines on the protein surface. This is followed by the optional, but often crucial, second stage: the deprotection of the t-butyl ester group under acidic conditions to reveal a terminal carboxylic acid.
Experimental Workflow
The overall experimental workflow for protein PEGylation with this compound is depicted below. It encompasses the initial conjugation reaction, purification of the PEGylated intermediate, deprotection of the t-butyl ester, and final purification and characterization of the product.
References
Application Notes and Protocols for m-PEG9-t-butyl ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG9-t-butyl ester as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, detailed experimental protocols from linker deprotection to final ADC characterization, and representative data on the impact of PEG linkers on ADC properties.
Introduction to this compound in ADCs
Antibody-drug conjugates are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1]
The this compound is a discrete polyethylene glycol (PEG) linker that offers several advantages in ADC design. The PEG moiety, consisting of nine ethylene glycol units, imparts hydrophilicity to the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can help to mitigate aggregation, a common challenge in ADC manufacturing that can lead to altered efficacy and immunogenicity.[2] The hydrophilic nature of the PEG linker can also create a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.[2][3]
The "m" in m-PEG9 indicates a methoxy group at one terminus, rendering it chemically inert. The other terminus features a t-butyl ester, which serves as a protecting group for a carboxylic acid. This carboxylic acid, once deprotected, can be activated for conjugation to the antibody, typically via primary amines on lysine residues. The use of a discrete PEG linker with a defined length ensures the production of a more homogeneous ADC product with improved batch-to-batch consistency.[2]
Key Advantages of Using m-PEG9 Linker
-
Enhanced Hydrophilicity: Mitigates aggregation issues associated with hydrophobic payloads, improving solubility and stability.
-
Improved Pharmacokinetics: The PEG chain can prolong the circulation half-life of the ADC by reducing renal clearance and shielding the payload from metabolic enzymes.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, decreasing the risk of an immune response.
-
Precise Spacer Control: As a monodisperse linker, m-PEG9 provides a uniform and defined spacing between the antibody and the payload.
Experimental Workflow and Protocols
The overall workflow for generating an ADC using this compound involves a multi-step process that begins with the deprotection of the t-butyl ester, followed by activation of the resulting carboxylic acid, conjugation to the antibody, and finally, purification and characterization of the ADC.
Caption: General experimental workflow for ADC synthesis using this compound.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid (m-PEG9-acid).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the this compound in DCM.
-
Add TFA to the solution. A common starting concentration is 50% TFA in DCM.
-
If the payload or other components of the linker-payload construct are sensitive to the tert-butyl cation by-product, add a scavenger such as TIS (2.5% v/v).
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Further dry the resulting m-PEG9-acid under high vacuum to remove residual TFA. The product can be used in the next step without further purification.
Protocol 2: Activation of m-PEG9-acid Linker and Conjugation to Antibody
This protocol details the activation of the carboxylic acid on the m-PEG9-linker (or a pre-formed linker-payload construct) and its subsequent conjugation to the primary amines of the antibody.
Materials:
-
m-PEG9-acid (or m-PEG9-acid-payload construct)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Linker:
-
Dissolve the m-PEG9-acid linker-payload construct (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and NHS solutions to the linker-payload solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated linker-payload solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.
Caption: Principle of DAR determination by HIC.
Instrumentation:
-
HPLC system with a HIC column (e.g., Butyl-NPR).
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
Procedure:
-
Inject the purified ADC onto the HIC column.
-
Run a linear gradient from high salt to low salt to elute the different ADC species.
-
Monitor the elution profile at 280 nm. More hydrophobic species (higher DAR) will have longer retention times.
-
Calculate the average DAR by integrating the peak areas of the different species.
3.3.2. Analysis of Aggregation
Size Exclusion Chromatography (SEC) is used to assess the level of aggregation in the ADC preparation.
Instrumentation:
-
HPLC system with an SEC column.
Mobile Phase:
-
A suitable buffer such as PBS, pH 7.4.
Procedure:
-
Inject the purified ADC onto the SEC column.
-
Run an isocratic elution with the mobile phase.
-
Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
(Data is illustrative and based on trends reported in literature for similar ADCs)
| Linker | Clearance (mL/day/kg) | Half-life (days) |
| Non-PEGylated | 15.2 | 3.1 |
| m-PEG4-linker | 10.5 | 5.8 |
| m-PEG8-linker (comparable to m-PEG9) | 8.1 | 7.5 |
| m-PEG12-linker | 7.9 | 7.8 |
Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs
(Data is illustrative and based on trends reported in literature for similar ADCs)
| ADC Construct | Target Cell Line | IC50 (nM) |
| Non-PEGylated ADC | HER2-positive | 0.5 |
| ADC with short PEG linker (e.g., PEG9) | HER2-positive | 0.7 |
| Non-PEGylated ADC | HER2-negative | >1000 |
| ADC with short PEG linker (e.g., PEG9) | HER2-negative | >1000 |
Table 3: Stability of PEGylated ADCs Under Thermal Stress
(Data is illustrative and based on trends reported in literature for similar ADCs)
| ADC Construct (DAR ~4) | Incubation Time (days at 40°C) | Monomer Purity (%) |
| Non-PEGylated | 0 | 98.5 |
| 7 | 92.1 | |
| PEGylated (short-chain) | 0 | 99.2 |
| 7 | 97.8 |
Conclusion
The this compound is a valuable tool for the development of antibody-drug conjugates. Its discrete PEG chain enhances the hydrophilicity of the ADC, which can lead to improved stability, better pharmacokinetic properties, and a more homogeneous product. The protocols and illustrative data presented in these application notes provide a framework for researchers to effectively incorporate this linker into their ADC development programs, potentially leading to safer and more effective cancer therapeutics.
References
Application Note: Analysis of m-PEG9-t-butyl Ester and Its Reaction Products Using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of m-PEG9-t-butyl ester and its reaction products. This method is crucial for researchers, scientists, and professionals in drug development for monitoring reaction progress, assessing purity, and characterizing PEGylated compounds. The protocol provided is optimized for reversed-phase chromatography, ensuring reliable and reproducible results.
Introduction
Polyethylene glycol (PEG) derivatives are widely used in the pharmaceutical industry to enhance the bioavailability and circulation half-life of therapeutic molecules.[1][] The this compound is a key intermediate in bioconjugation, featuring a terminal methoxy group and a t-butyl ester protected carboxyl group.[3] The t-butyl ester allows for further chemical modifications after its deprotection under acidic conditions.[3] Accurate and reliable analytical methods are essential for monitoring the synthesis and subsequent reactions of this PEG linker. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of PEGylated compounds.[] This document provides a detailed protocol for the analysis of this compound and its reaction products using reversed-phase HPLC.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV-Vis, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD)).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Reagents: this compound, reference standards, HPLC-grade water, acetonitrile, and trifluoroacetic acid.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Reaction Samples: Dilute the reaction mixture with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) to ensure it is within the linear range of the detector.
-
Filtration: Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.
HPLC Method Parameters
The following HPLC parameters can be used as a starting point and should be optimized for the specific application.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 70% B over 15 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | UV at 214 nm (for compounds with chromophores), CAD, or ELSD (for universal detection). Since PEGs lack a strong chromophore, CAD or ELSD is often preferred for accurate quantification. |
Data Presentation
The retention times and peak areas of the analyte and its reaction products should be recorded. The following table summarizes expected results for the analysis of a reaction mixture where the t-butyl ester is cleaved to form the corresponding carboxylic acid.
| Compound | Expected Retention Time (min) | Observations |
| This compound | ~12.5 | The starting material, being more hydrophobic due to the t-butyl group, will have a longer retention time. |
| m-PEG9-carboxylic acid | ~8.2 | The deprotected product is more polar and will therefore elute earlier from the reversed-phase column. |
| Reaction Byproducts | Variable | The presence of other peaks may indicate side reactions or impurities. Mass spectrometry can be coupled with HPLC for the identification of these unknown species. |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound reaction products.
Logical Relationship of Reaction Components
Caption: Relationship between starting material, reaction, and products.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound and its reaction products. The use of a reversed-phase C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation of the starting material from its more polar products. For accurate quantification, especially in the absence of a strong chromophore, the use of a universal detector such as a CAD or ELSD is recommended. This protocol serves as a valuable tool for researchers and professionals in the field of drug development and bioconjugation, enabling effective monitoring and characterization of PEGylated compounds.
References
Application Note: Real-Time Monitoring of t-Butyl Ester Cleavage using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its stability to a broad range of reaction conditions and its facile removal under acidic conditions make it a valuable tool. Trifluoroacetic acid (TFA) is a common reagent for the deprotection of t-butyl esters. Monitoring the progress of this cleavage reaction is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing side-product formation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for real-time, in-situ reaction monitoring.[1] It provides both structural and quantitative information about the chemical species involved in a reaction without the need for sample workup.[2] This application note provides a detailed protocol for monitoring the TFA-mediated cleavage of a t-butyl ester using ¹H NMR spectroscopy, using tert-butyl acetate as a model substrate.
Principle of NMR Monitoring
The cleavage of a t-butyl ester with TFA results in the formation of the corresponding carboxylic acid and isobutylene (which may further react or be observed in the NMR spectrum). The reaction can be monitored by observing the disappearance of the singlet corresponding to the nine equivalent protons of the t-butyl group of the starting material and the appearance of new signals corresponding to the product and byproducts.
Key ¹H NMR Spectral Changes:
-
Disappearance of the t-butyl singlet: The characteristic singlet for the t-butyl group of the ester, typically found around δ 1.4-1.5 ppm, will decrease in intensity as the reaction progresses.
-
Appearance of the carboxylic acid proton: A broad singlet corresponding to the acidic proton of the carboxylic acid product will appear downfield, typically in the range of δ 10-13 ppm.
-
Appearance of byproduct signals: Depending on the reaction conditions and solvent, signals for isobutylene (around δ 1.7 and 4.7 ppm) or its subsequent reaction products may be observed.
Data Presentation
The following tables present representative quantitative data for the TFA-mediated cleavage of tert-butyl acetate in CDCl₃ at room temperature, monitored by ¹H NMR spectroscopy. The data was obtained by integrating the signal of the t-butyl group of the starting material and a characteristic signal of an internal standard over time.
Table 1: ¹H NMR Chemical Shifts of Key Species
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl Acetate | -C(CH₃)₃ | ~1.45 | Singlet |
| tert-Butyl Acetate | -CH₃ | ~1.95 | Singlet |
| Acetic Acid | -CH₃ | ~2.10 | Singlet |
| Acetic Acid | -COOH | ~11.5 (broad) | Singlet |
| Isobutylene | =C(CH₃)₂ | ~1.70 | Singlet |
| Isobutylene | =CH₂ | ~4.70 | Singlet |
Table 2: Representative Time-Course Data for t-Butyl Acetate Cleavage
| Time (minutes) | Integral of t-Butyl Signal (Normalized) | % Conversion |
| 0 | 1.00 | 0 |
| 15 | 0.85 | 15 |
| 30 | 0.72 | 28 |
| 60 | 0.51 | 49 |
| 90 | 0.35 | 65 |
| 120 | 0.22 | 78 |
| 180 | 0.08 | 92 |
| 240 | < 0.02 | > 98 |
Note: This is representative data. Actual reaction times and conversion rates may vary depending on the specific substrate, concentrations, and temperature.
Experimental Protocols
This section provides a detailed methodology for the in-situ ¹H NMR monitoring of the TFA-mediated cleavage of tert-butyl acetate.
Materials and Reagents:
-
tert-Butyl acetate
-
Trifluoroacetic acid (TFA)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known concentration and a signal that does not overlap with other signals of interest)
Protocol 1: In-situ NMR Monitoring of t-Butyl Acetate Cleavage
-
Sample Preparation:
-
In a clean, dry vial, prepare a stock solution of tert-butyl acetate (e.g., 0.1 M) and an internal standard in CDCl₃.
-
Transfer 0.5 mL of this solution to a clean, dry NMR tube.
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain good resolution.
-
Acquire a reference ¹H NMR spectrum (t=0) of the starting material. Ensure the spectral width is sufficient to observe all expected signals (e.g., 0 to 16 ppm).
-
-
Initiation of the Reaction:
-
Carefully add a predetermined amount of TFA (e.g., 10 equivalents) to the NMR tube using a microliter syringe.
-
Quickly and gently mix the contents of the NMR tube.
-
Immediately re-insert the NMR tube into the spectrometer and start the time-course acquisition.
-
-
Data Acquisition:
-
Set up a series of ¹H NMR experiments to be acquired automatically at regular time intervals (e.g., every 5 or 10 minutes). This can be done using the spectrometer's automation software (e.g., a pseudo-2D experiment or a loop of 1D experiments).
-
For each time point, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process each spectrum in the time series using the same parameters (e.g., Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the singlet of the t-butyl group of the starting material (~1.45 ppm) and the signal of the internal standard.
-
Normalize the integral of the t-butyl signal to the integral of the internal standard to account for any variations in sample concentration or instrument performance.
-
Calculate the percent conversion at each time point using the following formula: % Conversion = (1 - (Normalized Integral at time t / Normalized Integral at time 0)) * 100
-
Plot the % conversion as a function of time to obtain the reaction profile.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR monitoring.
Caption: Key species in t-butyl ester cleavage.
Conclusion
¹H NMR spectroscopy is a highly effective and information-rich method for the real-time monitoring of t-butyl ester cleavage. This technique allows for the direct observation of the consumption of the starting material and the formation of the product, providing valuable kinetic and mechanistic insights. The detailed protocol and representative data presented in this application note serve as a practical guide for researchers in the pharmaceutical and chemical industries to implement this powerful analytical tool in their workflows.
References
Reaction conditions for conjugating m-PEG9-t-butyl ester to primary amines
Application Notes: Conjugation of m-PEG9-t-butyl ester to Primary Amines
These notes provide essential information for researchers, scientists, and drug development professionals on the reaction conditions for conjugating this compound to primary amines. This process, often referred to as PEGylation, is a widely used bioconjugation technique to modify proteins, peptides, and other molecules to improve their pharmacological properties.
Overview of the Reaction
The this compound is a heterobifunctional linker. It possesses an N-hydroxysuccinimide (NHS) ester at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a 9-unit polyethylene glycol (PEG) spacer. The NHS ester group reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2][3] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions after the initial conjugation to introduce a new reactive site for further modifications.[4]
The primary competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which renders the PEG linker inactive for conjugation.[5] The reaction's success hinges on maintaining a delicate balance between the reactivity of the amine and the stability of the NHS ester, which is primarily controlled by the reaction pH.
Key Reaction Parameters
-
Activating Agent : The this compound is supplied with a pre-activated NHS ester, eliminating the need for additional coupling agents like EDC or DCC for reaction with primary amines.
-
pH : The optimal pH range for the conjugation reaction is between 7.2 and 8.5, with a pH of 8.3-8.5 being ideal for many applications. At a lower pH, the amine groups are protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which reduces the overall yield of the conjugate.
-
Buffers : Amine-free buffers are crucial to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation step but can be used to quench the reaction.
-
Solvents : The this compound reagent should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or high-quality, amine-free dimethylformamide (DMF) immediately prior to use. The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.
-
Molar Ratio : A molar excess of the this compound is typically used to drive the reaction. A starting point of a 10- to 50-fold molar excess of the PEG reagent over the amine-containing substrate is recommended. However, the optimal ratio should be determined empirically to achieve the desired degree of PEGylation.
-
Temperature and Time : The reaction can be performed under various conditions. Common protocols suggest incubation at room temperature for 30-60 minutes or at 4°C for 2-4 hours, or even overnight. The ideal incubation time may vary depending on the specific reactants.
-
Deprotection of t-Butyl Ester : The t-butyl ester group remains stable during the amine conjugation. It can be subsequently removed using acidic conditions, such as with a solution of 95% trifluoroacetic acid (TFA), to reveal a free carboxylic acid for further chemical modifications.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes | Citations |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. | |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. | |
| PEG Reagent Solvent | Anhydrous DMSO or DMF | Prepare fresh. Avoid amine-containing DMF. | |
| Temperature | 4°C or Room Temperature | Lower temperature can minimize side reactions. | |
| Reaction Time | 30 - 60 min (RT) / 2 - 4 h (4°C) | Can be extended overnight at 4°C. | |
| Molar Excess of PEG | 10- to 50-fold | Optimize for desired degree of labeling. | |
| Quenching Agent | Tris or Glycine buffer (20-100 mM) | Stops the reaction by consuming unreacted NHS esters. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | pH is too low. | Increase the pH of the reaction buffer to 8.0-8.5. |
| Hydrolysis of NHS ester. | Prepare PEG reagent solution immediately before use. Avoid moisture. | |
| Competing amines in buffer. | Use an amine-free buffer like PBS. | |
| Insufficient molar excess of PEG. | Increase the molar ratio of the PEG reagent to the substrate. | |
| Protein Aggregation | High concentration of protein. | Reduce the protein concentration. |
| Organic solvent concentration is too high. | Ensure the final organic solvent volume is <10%. | |
| Non-specific Labeling | Reaction time is too long. | Reduce the incubation time. |
| Difficulty in Purification | Similar properties of conjugate and starting material. | Optimize the molar ratio to achieve a higher degree of labeling for easier separation. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography columns).
Procedure:
-
Prepare the Protein Solution : Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Prepare the this compound Solution : Immediately before starting the conjugation, bring the vial of this compound to room temperature to prevent moisture condensation. Dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation : Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quench the Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification : Remove the unreacted this compound and byproducts by dialysis, size-exclusion chromatography (desalting column), or another suitable chromatographic method to isolate the PEGylated protein.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose a terminal carboxylic acid on the PEGylated conjugate.
Materials:
-
Lyophilized PEGylated protein
-
Deprotection Solution: 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (as a scavenger).
-
Cold diethyl ether
Procedure:
-
Prepare the PEGylated Protein : If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.
-
Initiate Deprotection : Dissolve the lyophilized PEGylated protein in the freshly prepared Deprotection Solution.
-
Incubation : Incubate the reaction at room temperature for 1-2 hours.
-
Remove TFA : Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
-
Purification : Further purify the deprotected conjugate as needed, for example, by dialysis against a suitable buffer.
Mandatory Visualization
Caption: Workflow for conjugating this compound to primary amines.
References
Application Notes and Protocols for Formulating Poorly Soluble Drugs with PEG-t-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of poorly soluble drugs using amphiphilic block copolymers based on Poly(ethylene glycol) (PEG) and t-butyl esters. These formulations, primarily in the form of nanoparticles or micelles, can significantly enhance the aqueous solubility, stability, and bioavailability of therapeutic agents that are otherwise challenging to deliver.
Introduction
A significant portion of new chemical entities exhibit poor aqueous solubility, which presents a major hurdle in drug development, leading to low bioavailability and erratic absorption.[1][2] Polymeric micelles and nanoparticles have emerged as a promising strategy to overcome these challenges.[3][4] Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic block, can self-assemble in aqueous media to form core-shell structures. The hydrophobic core serves as a reservoir for the poorly soluble drug, while the hydrophilic shell, typically composed of PEG, provides a stealth-like character, prolonging circulation time and reducing immunogenicity.[4]
PEG-t-butyl ester-based block copolymers are a versatile class of polymers for this purpose. The PEG block ensures biocompatibility and hydrophilicity, while the poly(t-butyl ester) block provides the hydrophobic core for drug encapsulation. The ester linkages in the backbone can be designed to be hydrolytically or enzymatically cleavable, allowing for controlled drug release. This document outlines the synthesis of such polymers and provides detailed protocols for the formulation and characterization of drug-loaded nanoparticles and micelles.
Synthesis of Amphiphilic PEG-t-Butyl Ester Block Copolymers
A common method for synthesizing well-defined amphiphilic block copolymers of PEG and t-butyl acrylate is Atom Transfer Radical Polymerization (ATRP). This technique allows for precise control over the molecular weight and polydispersity of the resulting polymer.
Experimental Protocol: Synthesis of mPEG-b-P(tBA) by ATRP
Materials:
-
Methoxy PEG (mPEG) with a terminal hydroxyl group
-
2-bromoisobutyryl bromide
-
Triethylamine (TEA)
-
tert-Butyl acrylate (tBA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol
-
Hexane
-
Basic alumina
Procedure:
-
Macroinitiator Synthesis (mPEG-Br):
-
Dissolve mPEG and a slight excess of TEA in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the solution to remove triethylammonium bromide salt.
-
Precipitate the mPEG-Br macroinitiator by adding the filtrate to cold hexane.
-
Collect the precipitate and dry under vacuum.
-
Characterize the product by ¹H NMR to confirm the attachment of the initiator group.
-
-
Block Copolymerization (mPEG-b-P(tBA)):
-
In a Schlenk flask under inert atmosphere, add the mPEG-Br macroinitiator, tBA monomer, and PMDETA ligand.
-
Add anhydrous THF to dissolve the components.
-
Perform several freeze-pump-thaw cycles to degas the solution.
-
Add the CuBr catalyst to the frozen solution under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired molecular weight is achieved, quench the polymerization by exposing the solution to air.
-
Dilute the polymer solution with THF and pass it through a short column of basic alumina to remove the copper catalyst.
-
Precipitate the final mPEG-b-P(tBA) block copolymer in cold methanol/water mixture.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the final product by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for composition.
-
Formulation of Drug-Loaded Nanoparticles and Micelles
Two common and effective methods for preparing drug-loaded polymeric nanoparticles and micelles from pre-synthesized amphiphilic block copolymers are nanoprecipitation and dialysis.
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
This method is rapid and straightforward, relying on the interfacial turbulence created upon mixing a solvent and an anti-solvent to induce polymer and drug co-precipitation.
Materials:
-
Poorly soluble drug (e.g., Paclitaxel, Curcumin)
-
Amphiphilic PEG-t-butyl ester block copolymer
-
A water-miscible organic solvent (e.g., acetone, acetonitrile, THF)
-
Purified water
Procedure:
-
Dissolve the poorly soluble drug and the PEG-t-butyl ester block copolymer in the organic solvent.
-
Under moderate stirring, inject the organic solution into a specific volume of purified water (the anti-solvent).
-
The rapid solvent mixing will cause the hydrophobic components to precipitate, forming drug-loaded nanoparticles with a PEG shell.
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
The nanoparticle suspension can be concentrated or purified by centrifugation or tangential flow filtration.
Experimental Protocol: Micelle Formulation by Dialysis
The dialysis method is a slower process that allows for the gradual self-assembly of the block copolymers into micelles as the organic solvent is removed.
Materials:
-
Poorly soluble drug
-
Amphiphilic PEG-t-butyl ester block copolymer
-
A water-miscible organic solvent with a relatively high boiling point (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Purified water
Procedure:
-
Dissolve the poorly soluble drug and the PEG-t-butyl ester block copolymer in the organic solvent.
-
Transfer the solution into a dialysis bag.
-
Immerse the sealed dialysis bag in a large volume of purified water.
-
Stir the water gently and replace it with fresh water periodically (e.g., every 6-8 hours) for 24-48 hours to ensure complete removal of the organic solvent.
-
As the organic solvent diffuses out, the amphiphilic copolymers will self-assemble into drug-loaded micelles.
-
Collect the micellar solution from the dialysis bag.
Characterization of Drug-Loaded Formulations
Thorough characterization of the prepared nanoparticles or micelles is crucial to ensure their quality and predict their in vivo performance.
Particle Size and Size Distribution
Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles and micelles in suspension.
Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.
Drug Loading and Encapsulation Efficiency
Experimental Protocol:
-
Separate the drug-loaded nanoparticles/micelles from the unencapsulated drug. This can be achieved by ultracentrifugation, size exclusion chromatography, or using centrifugal filter units.
-
Lyse the collected nanoparticles/micelles using a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of drug in the lysed solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Studies
The dialysis bag method is a widely used technique to evaluate the in vitro release profile of the encapsulated drug from the nanoparticles or micelles.
Experimental Protocol: In Vitro Drug Release using Dialysis
Materials:
-
Drug-loaded nanoparticle/micelle suspension
-
Dialysis membrane with an appropriate MWCO
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often containing a small amount of a surfactant like Tween 80 to maintain sink conditions for poorly soluble drugs)
Procedure:
-
Place a known volume of the drug-loaded formulation into a dialysis bag.
-
Immerse the sealed bag in a defined volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Data Presentation
The following tables summarize representative quantitative data from studies on drug formulations using various PEG-based amphiphilic copolymers. This data can serve as a benchmark for researchers developing new formulations.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Drug | Polymer System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Curcumin | Eudragit E 100 | < 120 | Narrow | - | |
| Curcumin | TPGS | 6.2 ± 1.9 | 0.164 | -10.1 ± 3.21 | |
| Donepezil | PEG-b-P(tBuMA) | 87.2 ± 0.11 | 0.22 ± 0.02 | -17.0 ± 0.12 | |
| Paclitaxel | PEG-PCL | 32 | - | - | |
| Capecitabine | PLGA | - | - | -14.8 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Drug | Polymer System | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| Curcumin | Eudragit E 100 | > 75% | - | Acid-responsive release | |
| Curcumin | TPGS | 80% | 10% | Sustained release over 30 days | |
| Donepezil | PEG-b-P(tBuMA) | 93.84 ± 0.01% | - | ~70% release after 24 hours | |
| Paclitaxel | PEG-PCL | 77 ± 13% | 35 ± 6 µg/mg | - | |
| Capecitabine | PLGA | 88.4% | 16.98% | 84.1% release over 5 days |
Visualizations
Workflow for Nanoparticle Formulation by Nanoprecipitation
References
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG9-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the therapeutic efficacy of nanoparticle-based drug delivery systems. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the systemic circulation time of nanoparticles, leading to improved pharmacokinetic profiles and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.
m-PEG9-t-butyl ester is a heterobifunctional PEG linker that is particularly useful for the surface modification of nanoparticles. It possesses a methoxy-terminated PEG chain of nine ethylene glycol units, which provides the desired hydrophilicity and stealth properties. The other end of the linker is a t-butyl ester-protected carboxylic acid. This protecting group allows for the selective conjugation of the PEG linker to the nanoparticle surface, typically through an amine-reactive strategy. Subsequent deprotection of the t-butyl ester under acidic conditions reveals a terminal carboxylic acid group, which can be used for further functionalization, such as the attachment of targeting ligands (e.g., antibodies, peptides) or additional therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound for nanoparticle surface modification, including detailed experimental protocols, characterization techniques, and a summary of the impact of PEGylation on nanoparticle properties.
Data Presentation
The following tables summarize quantitative data from various studies on the effect of PEGylation on nanoparticle characteristics. It is important to note that the specific values can vary depending on the nanoparticle type, size, and the specific experimental conditions.
Table 1: Effect of PEGylation on Nanoparticle Physicochemical Properties
| Nanoparticle Type | PEG Chain Length | Change in Hydrodynamic Diameter (nm) | Change in Zeta Potential (mV) | Reference |
| PLGA | 2 kDa | Increased from ~150 to ~180 | Shifted from -25 to -15 | [1] |
| PLGA | 5 kDa | Increased from ~150 to ~200 | Shifted from -25 to -10 | [1] |
| Chitosan | 750 Da | Increase of ~50 | Shifted towards neutral | [2] |
| Chitosan | 2000 Da | Increase of ~80 | Shifted towards neutral | [2] |
| Chitosan | 5000 Da | Increase of ~120 | Shifted towards neutral | [2] |
| Gold | 2 kDa | Increased from ~10 to ~25 | Shifted from -30 to -5 | |
| Gold | 5 kDa | Increased from ~10 to ~40 | Shifted from -30 to -2 |
Table 2: Impact of PEG Chain Length on In Vivo Pharmacokinetics
| Nanoparticle System | PEG Molecular Weight (Da) | Elimination Half-life (t½β) (hours) | Area Under the Curve (AUC₀₋₇₂ h) (µg·h/mL) | Clearance (CL) (mL/h/kg) | Reference |
| MTX/CS NP | 0 | 8.5 | 150 | 0.8 | |
| MTX/mPEG-g-CS NPs | 750 | 12.1 | 250 | 0.5 | |
| MTX/mPEG-g-CS NPs | 2000 | 18.5 | 400 | 0.3 | |
| MTX/mPEG-g-CS NPs | 5000 | 25.3 | 600 | 0.2 |
Table 3: Effect of PEGylation on Drug Release
| Nanoparticle System | Drug | PEG Chain Length | Release Profile | Reference |
| Chitosan NPs | Methotrexate | 2000 Da | Slower release compared to non-PEGylated | |
| Chitosan NPs | Methotrexate | 5000 Da | Even slower release than 2000 Da PEG | |
| Folate-Linked Liposomes | Doxorubicin | 2000 Da | Sustained release | |
| Folate-Linked Liposomes | Doxorubicin | 5000 Da | Similar sustained release to 2000 Da | |
| Folate-Linked Liposomes | Doxorubicin | 10,000 Da | Similar sustained release to 2000 Da and 5000 Da |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface. The protocol involves the activation of the carboxylic acid group of the PEG linker (after deprotection of the t-butyl ester) using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Centrifugal filter units or dialysis tubing with appropriate molecular weight cutoff (MWCO)
Procedure:
Step 1: Deprotection of the t-Butyl Ester
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the TFA and DCM by rotary evaporation or by precipitating the deprotected product with cold diethyl ether.
-
Dry the resulting m-PEG9-acid under vacuum.
Step 2: Activation of the Carboxylic Acid Group
-
Dissolve the deprotected m-PEG9-acid in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Add 1.5 molar equivalents of EDC to the solution.
-
Add 1.2 molar equivalents of NHS or Sulfo-NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., argon or nitrogen) to form the NHS-ester activated PEG.
Step 3: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated m-PEG9-NHS ester solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the PEG linker to the estimated surface amine groups is recommended as a starting point.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
Step 4: Quenching and Purification
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated nanoparticles from unreacted PEG and byproducts using either centrifugal filtration or dialysis.
-
Centrifugal Filtration: Use a centrifugal filter unit with an appropriate MWCO to retain the nanoparticles. Wash the nanoparticles by repeatedly resuspending them in fresh Coupling Buffer and centrifuging.
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of Coupling Buffer for 24-48 hours with several buffer changes.
-
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.
Protocol 2: Characterization of PEGylated Nanoparticles
Thorough characterization is crucial to confirm successful surface modification and to evaluate the properties of the resulting nanoparticles.
1. Confirmation of PEGylation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG chains on the nanoparticle surface. The characteristic ethylene glycol protons of PEG appear around 3.6 ppm.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the PEG chains (e.g., C-O-C stretching) and the amide bond formed during conjugation.
2. Physicochemical Characterization:
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter after PEGylation is expected.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A shift in the zeta potential towards a more neutral value is typically observed after PEGylation due to the shielding of the surface charge by the neutral PEG layer.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques are used to visualize the morphology and size of the nanoparticles.
3. Quantification of Surface PEG Density:
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss at different temperatures.
-
Quantitative NMR (qNMR): By using an internal standard, qNMR can be used to quantify the amount of PEG conjugated to the nanoparticles.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Clathrin-mediated endocytosis of nanoparticles.
References
- 1. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Product Formation During TFA Deprotection
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent common side product formation during the trifluoroacetic acid (TFA) deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during TFA deprotection?
A1: During TFA-mediated cleavage, protecting groups are removed, generating highly reactive carbocations. These electrophilic species can modify nucleophilic amino acid side chains, leading to a variety of side products.[1][2] The most susceptible residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4] Common side reactions include:
-
Alkylation of Tryptophan: The indole ring of tryptophan is prone to modification by carbocations.[5]
-
S-alkylation of Cysteine: The free thiol group of cysteine can be alkylated, for instance, by tert-butyl cations, leading to S-tert-butylated Cys residues.
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide.
-
Alkylation of Tyrosine: The phenolic ring of tyrosine can be alkylated.
-
Re-attachment of Protecting Groups: Cations from protecting groups, such as the Pmc or Pbf groups on Arginine, can re-attach to sensitive residues.
Q2: What are scavengers and why are they essential in TFA cleavage cocktails?
A2: Scavengers are nucleophilic reagents added to the TFA cleavage mixture to "trap" or "scavenge" the reactive carbocations generated from protecting groups and resin linkers. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide sequence. The choice of scavengers is critical and depends on the amino acid composition of the peptide.
Q3: How do I choose the right scavenger cocktail for my peptide?
A3: The selection of an appropriate scavenger cocktail is crucial for minimizing side reactions and depends on the specific amino acid residues in your peptide. A decision-making workflow can be followed to select the optimal cocktail. For most peptides without particularly sensitive residues, a simple mixture of TFA/Triisopropylsilane (TIS)/Water is often sufficient. However, for peptides containing residues like Cys, Met, or Trp, more complex mixtures are necessary.
Q4: My deprotection seems incomplete. What could be the cause?
A4: Incomplete deprotection can result from several factors:
-
Insufficient Reaction Time: Some protecting groups, especially on sterically hindered or N-terminal residues like Asn(Trt), require longer deprotection times for complete removal.
-
Inadequate TFA Concentration: While high concentrations of TFA are standard, very low concentrations may not be sufficient for complete deprotection of all side-chain protecting groups.
-
Peptide Aggregation: Aggregation of the peptide on the resin can hinder the access of TFA to all protecting groups.
-
Inhibitory Effect of Residual Solvents: Residual basic solvents like DMF can inhibit the acidic activity of TFA.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, indicating side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by carbocations generated during deprotection.
-
Solution: Incorporate an appropriate scavenger or scavenger cocktail into the cleavage reagent. The choice of scavenger should be tailored to the specific residues present in your peptide. For instance, for tryptophan-containing peptides, scavengers like TIS or 1,2-Ethanedithiol (EDT) are recommended. For cysteine-containing peptides, EDT is a common choice to prevent S-alkylation.
Issue 2: Incomplete removal of protecting groups.
-
Possible Cause: Insufficient reaction time, especially for difficult-to-remove protecting groups like Arg(Pmc) or N-terminal Asn(Trt).
-
Solution:
-
Extend the cleavage reaction time. It is advisable to monitor the deprotection progress by taking small aliquots at different time points and analyzing them by HPLC.
-
If incomplete deprotection persists, the peptide can be precipitated with ether, and the cleavage can be repeated with a fresh cocktail of reagents.
-
For N-terminal Asn(Trt), consider using a methyl-trityl protecting group for more facile deprotection.
-
Issue 3: Low yield of the desired peptide.
-
Possible Cause:
-
Side Reactions: The formation of multiple side products will naturally decrease the yield of the target peptide.
-
Incomplete Cleavage from the Resin: The linkage to the resin may not be fully cleaved.
-
Precipitation Issues: The peptide may not have fully precipitated from the ether, or some may have been lost during washing steps.
-
-
Solution:
-
Optimize the cleavage cocktail with appropriate scavengers to minimize side product formation.
-
Ensure sufficient cleavage time. For very acid-sensitive resins, a flow-through method where the solvent percolates slowly through the resin can improve detachment.
-
To maximize precipitation, ensure the ether is cold and allow the suspension to stand at a low temperature (e.g., -20°C) for at least 30 minutes before centrifugation.
-
Data Presentation: Common TFA Cleavage Cocktails
The following tables summarize various TFA-based cleavage mixtures and their compositions, which have been reported in the literature for different applications.
Table 1: Standard TFA Cleavage Cocktails
| Reagent Name | Composition | Primary Application/Notes | Reference |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. | |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Maximally efficient in inhibiting a great variety of side reactions, especially for complex peptides. | |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Good for scavenging trityl groups, but less protective for Cys and Met. | |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Preferred for complex peptides with sensitive side chains or Arg(Mtr/Pmc). |
Table 2: Scavenger Effects on Cys S-tbutylation
| Scavenger Added to TFA/TIS/H₂O (90:2.5:2.5:5) | % S-tbutylation (Relative Area) |
| None (TFA/TIS/H₂O 95:2.5:2.5) | 18.6% |
| Dithiothreitol (DTT) | 7.9% |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 6.5% |
| Dimethyl Sulfide (DMS) | 10.2% |
| Thioanisole | 9.8% |
| m-Cresol | 12.1% |
| Data adapted from a study on a model Cys-peptide. The addition of a fourth scavenger significantly reduced S-tbutylation compared to the standard three-component mixture. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol is suitable for the final cleavage and deprotection of peptides synthesized using Fmoc chemistry.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual DMF and other synthesis solvents. Dry the resin under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard cleavage, mix TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Agitate the mixture gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the peptide.
-
Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analysis of Crude Peptide by HPLC
Sample Preparation:
-
Dissolve a small amount of the dried crude peptide in a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector set at 220 nm and 280 nm (the latter is useful for peptides containing Trp or Tyr).
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.
-
Flow Rate: 1.0 mL/min.
Visualizations
Caption: Mechanism of TFA deprotection and side product formation.
Caption: Decision workflow for selecting a scavenger cocktail.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NHS Ester Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction pH for N-hydroxysuccinimide (NHS) ester conjugation. Here you will find troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
| Question | Potential Causes and Solutions |
| Why is my conjugation yield consistently low? | Low conjugation yield is a common problem that can be attributed to several factors: * NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which directly competes with the desired amine reaction. The rate of this hydrolysis increases significantly with pH.[1][2][3][4] Solution: Always prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use.[1] Avoid repeated freeze-thaw cycles and ensure the vial warms to room temperature before opening to prevent moisture condensation. * Suboptimal pH: The reaction is highly pH-dependent. At a low pH (below 7), primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react efficiently. At a high pH (above 9), the rate of NHS ester hydrolysis becomes excessively rapid, reducing the amount of reagent available for conjugation. Solution: The optimal pH for most NHS ester conjugations is between 8.3 and 8.5. It is recommended to start with a reaction buffer in this range. A broader range of 7.2-8.5 can also be effective. * Incorrect Buffer: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for reaction with the NHS ester. Solution: Use amine-free buffers. Recommended options include phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation. |
| My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer. What should I do? | Solubility issues are common, particularly with non-sulfonated NHS esters which tend to have poor aqueous solubility. * Solution: First, dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your aqueous reaction buffer. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid denaturing the protein. |
| I'm observing protein aggregation after the conjugation reaction. | The conjugation process can sometimes lead to protein aggregation. * Solution: This may be caused by an excessively high degree of labeling. Optimize the molar ratio of the NHS ester to your protein by performing small-scale pilot reactions with varying ratios (e.g., 5:1, 10:1, 20:1). Also, ensure the buffer conditions are optimal for your specific protein's stability throughout the process. |
| There is high background or non-specific binding in my downstream application. | This can be caused by unreacted NHS ester or aggregation of the conjugated protein. * Solution: Ensure the reaction is properly quenched after the desired incubation time. This can be done by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any excess NHS ester. Following quenching, purify the conjugate using a suitable method like gel filtration or dialysis to remove unreacted reagents and byproducts. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of NHS ester conjugation reactions.
1. What is the critical role of pH in NHS ester conjugation? The pH of the reaction buffer is the most critical parameter because it influences two competing reactions: the desired amine acylation and the undesired ester hydrolysis. The reactive species for conjugation is the deprotonated primary amine (-NH₂). As the pH increases above the pKa of the amine, its concentration increases, favoring the reaction. However, the rate of NHS ester hydrolysis also accelerates at higher pH. Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of hydrolysis.
Caption: Competing reactions in NHS ester conjugation.
2. What is the optimal pH range and why? The generally recommended optimal pH range for NHS ester reactions is 8.3 to 8.5. This range provides a good balance between having a sufficient concentration of deprotonated primary amines for efficient reaction while keeping the rate of NHS ester hydrolysis manageable. Some protocols may suggest a slightly broader range of pH 7.2 to 9.
3. How does pH affect the stability of the NHS ester? The stability of NHS esters in aqueous solution is inversely proportional to the pH. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis. This is a critical consideration for reaction setup and timing.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
4. Which buffers should I use for NHS ester conjugation? It is essential to use a buffer that does not contain primary amines.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Recommended Buffers | Buffers to Avoid |
| Phosphate (PBS) | Tris (e.g., TBS) |
| Sodium Bicarbonate (0.1 M, pH 8.3-8.5) | Glycine |
| Borate (50 mM, pH 8.5) | Buffers containing ammonium ions |
| HEPES (pH 7.2-8.5) |
5. What are the ideal reaction time and temperature? The optimal reaction time and temperature can vary depending on the specific reactants. A general guideline is to incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C. For proteins that may be sensitive to modification or prolonged exposure to room temperature, performing the reaction at 4°C for a longer period (e.g., overnight) can be beneficial.
Experimental Protocols
This section provides a generalized protocol for labeling a protein with an NHS ester. It is recommended to optimize the conditions for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
NHS ester of the labeling reagent (e.g., fluorescent dye, biotin).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
References
Strategies to minimize hydrolysis of NHS esters in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of N-hydroxysuccinimide (NHS) esters in solution, ensuring successful and efficient bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical problem?
A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule (e.g., a lysine residue on a protein).[1][2] Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.[1][3]
Q2: What are the main factors that influence the rate of NHS ester hydrolysis?
A: The stability of an NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH.[4]
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.
-
Buffer Composition: The presence of competing nucleophiles in the buffer can interfere with the conjugation reaction.
Q3: What is the optimal pH for conducting an NHS ester conjugation reaction?
A: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5. At a lower pH, the amine group is protonated, which reduces its nucleophilicity and slows down the reaction rate. Conversely, at a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower labeling efficiency.
Q4: How should I choose and prepare my reaction buffer?
A: Buffer selection is critical for a successful conjugation.
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2 to 8.5 are commonly used. 0.1 M sodium bicarbonate solution is a good choice to maintain the optimal pH of 8.3-8.5.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) or glycine. These amines will compete with your target molecule for reaction with the NHS ester, drastically lowering your conjugation efficiency.
-
Other Interfering Substances: Be aware of other potential contaminants that contain amines, such as sodium azide. A buffer exchange step, like dialysis or gel filtration, is recommended if such substances are present.
Q5: How should I prepare and store NHS ester reagents to minimize hydrolysis?
A: Proper handling and storage are essential to maintain the reactivity of your NHS ester.
-
Storage of Powder: Store the solid NHS ester reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended. Before opening a vial of reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.
-
Preparing Stock Solutions: If the NHS ester is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.
-
Using Stock Solutions: Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | NHS ester hydrolysis | - Ensure the NHS ester is stored properly under desiccated conditions. - Allow the reagent vial to warm to room temperature before opening. - Use anhydrous DMSO or DMF to dissolve the ester immediately before use. - Perform the labeling reaction at the optimal pH of 8.3-8.5. Avoid higher pH values. - Minimize the reaction time in aqueous buffer. |
| Presence of competing amines | - Use an amine-free buffer such as PBS or sodium bicarbonate. - If the biomolecule is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange. | |
| Inactive NHS ester reagent | - Purchase high-quality NHS ester from a reputable supplier. - Test the reactivity of a new batch of reagent before use in a critical experiment. | |
| Inconsistent Results | Variability in reaction conditions | - Precisely control the reaction time, temperature, and pH for all experiments. - Ensure thorough mixing of the reagents. |
| Moisture contamination of NHS ester | - Store NHS ester in a desiccator. - Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | minutes |
Table 2: Comparison of NHS and Sulfo-NHS Esters
The choice between a standard NHS ester and its water-soluble analog, sulfo-NHS ester, also impacts stability and experimental design.
| Feature | NHS Ester | Sulfo-NHS Ester |
| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO). | Soluble in aqueous buffers. |
| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes. |
| Stability | Generally lower in aqueous solution. | Slightly higher in aqueous solution. |
| Applications | Intracellular labeling, general bioconjugation. | Cell surface labeling, general bioconjugation. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required based on the specific protein and label.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester reagent
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Calculate Reagent Amount: Determine the amount of NHS ester needed. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.
-
Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.
Protocol 2: Qualitative Assessment of NHS Ester Reactivity
This protocol can be used to assess the reactivity of an NHS ester reagent that may have been stored for some time. The principle is based on measuring the release of NHS, which absorbs at 260 nm, upon complete hydrolysis.
Materials:
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Methodology:
-
Prepare Reagent Solution: Dissolve the NHS ester reagent in DMSO or DMF and then dilute it in the amine-free buffer.
-
Prepare Control: Prepare a control sample containing only the buffer and the same amount of DMSO or DMF.
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Assess Reactivity: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
Visualizations
References
Technical Support Center: Purification of PEGylated Proteins and Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of PEGylated proteins and peptides.
Troubleshooting Guides
This section addresses common issues encountered during the purification of PEGylated proteins and peptides using various chromatographic techniques.
Ion-Exchange Chromatography (IEC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No binding or weak binding of PEGylated protein to the column. | - Incorrect buffer pH or ionic strength. The charge of the PEGylated protein may be insufficient for binding at the selected pH.[1] - The PEG chains may be sterically hindering the charged groups on the protein surface, preventing interaction with the resin.[2][3] - The column is overloaded. | - Adjust the buffer pH to be at least 0.5-1 pH unit away from the protein's isoelectric point (pI) to ensure a sufficient net charge.[1] - Use a lower ionic strength binding buffer. - Reduce the sample load on the column. - Consider using a resin with a different ligand density or pore size. |
| Poor resolution between different PEGylated species (e.g., mono-, di-, multi-PEGylated). | - The charge difference between the species is too small. PEGylation can shield the protein's surface charges, reducing the net charge difference between species with varying degrees of PEGylation.[2] - The gradient is too steep. | - Use a shallower salt gradient to enhance the separation of species with small charge differences. - Optimize the pH of the mobile phase to maximize the charge difference between the PEGylated forms. - Consider using a high-resolution ion-exchange column. |
| Peak splitting or broad peaks. | - The sample is heterogeneous, containing multiple positional isomers with slightly different charges. - Column overloading. - Issues with the column packing or hardware. | - For analytical purposes, peak splitting can indicate the presence of isomers. For preparative purification, it may be necessary to accept a mixed population or employ an orthogonal technique for further separation. - Reduce the sample load. - Check the column integrity and repack if necessary. Ensure there are no dead volumes in the system. |
| Low recovery of PEGylated protein. | - The elution conditions are too harsh, causing protein denaturation or precipitation on the column. - The PEGylated protein is binding irreversibly to the column matrix. | - Use a milder elution buffer, such as a gradual increase in salt concentration rather than a sharp step. - Include additives in the elution buffer to improve protein stability, such as arginine or a non-ionic detergent. - If using a strong ion-exchanger, consider switching to a weak ion-exchanger for milder elution conditions. |
Size-Exclusion Chromatography (SEC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of PEGylated protein with unreacted PEG or other species. | - The hydrodynamic radii of the co-eluting species are too similar. This can be a challenge when the size of the PEG is comparable to the size of the protein. - The polydispersity of the PEG reagent can lead to broad peaks that overlap. | - Select a SEC column with a fractionation range that is optimal for the size difference between your target PEGylated protein and the contaminants. - For a 2-fold difference in molecular weight, good separation can often be achieved. - Consider using a longer column or connecting two columns in series to increase resolution. - If separating from free PEG, ensure the PEG size is significantly different from the PEGylated protein. |
| Poor resolution between different degrees of PEGylation (mono-, di-, multi-PEGylated). | - The incremental increase in hydrodynamic radius with each additional PEG chain is not sufficient for baseline separation, especially for higher degrees of PEGylation. | - SEC is generally effective for separating native from PEGylated proteins but may not resolve species with N > 3 PEG chains. - For higher resolution, an orthogonal method like IEC or RP-HPLC is recommended. |
| Peak tailing or fronting. | - Non-ideal interactions between the PEGylated protein and the SEC stationary phase (e.g., hydrophobic or ionic interactions). - The sample is too viscous at the loaded concentration. | - Modify the mobile phase to minimize secondary interactions. This can include adjusting the salt concentration or adding a small amount of an organic modifier like isopropanol. - Dilute the sample before injection. |
| Low recovery. | - The PEGylated protein is adsorbing to the column matrix. | - Use a mobile phase with a higher ionic strength to reduce ionic interactions. - If hydrophobic interactions are suspected, the addition of a non-ionic detergent or organic solvent to the mobile phase might help. |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| PEGylated protein does not bind to the column. | - The salt concentration in the binding buffer is too low to promote hydrophobic interactions. - The PEGylated protein is not sufficiently hydrophobic to bind to the selected resin. | - Increase the concentration of a high-kosmotropic salt (e.g., ammonium sulfate) in the binding buffer. - Use a more hydrophobic resin (e.g., phenyl or butyl instead of ether). |
| Poor separation of PEGylated species. | - The difference in hydrophobicity between the native protein and the PEGylated forms, or between different PEGylated species, is not large enough for resolution. The effect of PEGylation on hydrophobicity can be unpredictable. | - Optimize the salt gradient; a shallow gradient is often required for good resolution. - Screen different HIC resins with varying hydrophobicity. - HIC can be a good polishing step after an initial capture with IEC. |
| Low recovery or irreversible binding. | - The interaction between the PEGylated protein and the resin is too strong. - The protein may be denaturing on the hydrophobic surface of the resin. | - Use a less hydrophobic resin. - Elute with a lower salt concentration or by adding a mild non-ionic detergent or organic solvent to the elution buffer. - Consider using additives like arginine in the mobile phase to reduce strong hydrophobic interactions. |
Frequently Asked Questions (FAQs)
Q1: Which purification technique is best for my PEGylated protein?
A1: The choice of purification technique depends on the specific properties of your PEGylated protein and the impurities you need to remove. A common strategy involves a multi-step approach.
-
Size-Exclusion Chromatography (SEC) is often a good initial step to separate the PEGylated protein from the unreacted (native) protein and excess PEG, based on the significant size difference.
-
Ion-Exchange Chromatography (IEC) is highly effective for separating proteins based on the degree of PEGylation (mono-, di-, multi-PEGylated forms) and can even separate positional isomers due to the charge-shielding effect of the PEG chains.
-
Hydrophobic Interaction Chromatography (HIC) can be used as an orthogonal method, often as a polishing step. The separation is based on differences in hydrophobicity, which can be altered upon PEGylation.
-
Reversed-Phase HPLC (RP-HPLC) is a high-resolution technique often used for analytical characterization and for the purification of smaller PEGylated peptides.
Q2: How can I separate positional isomers of my mono-PEGylated protein?
A2: Separating positional isomers is a significant challenge because they have the same molecular weight.
-
Ion-Exchange Chromatography (IEC) is often the most successful technique for separating positional isomers. The location of the PEG chain can differentially shield charged residues on the protein surface, leading to slight differences in their interaction with the ion-exchange resin.
-
Reversed-Phase HPLC (RP-HPLC) can also resolve positional isomers, particularly for smaller proteins and peptides, based on subtle differences in their hydrophobicity.
Q3: My PEGylated protein appears much larger than its actual molecular weight on SEC. Is this normal?
A3: Yes, this is a well-documented phenomenon. The PEG chain has a large hydrodynamic radius due to its flexible nature and its ability to bind water molecules. This makes the PEGylated protein behave as a much larger molecule in solution than what its molecular weight would suggest.
Q4: I am seeing a very broad peak for my PEGylated protein in RP-HPLC. What could be the cause?
A4: A broad peak in RP-HPLC for a PEGylated species can be due to the polydispersity of the PEG reagent itself. Most commercial PEG reagents have a distribution of molecular weights, and this heterogeneity is transferred to the PEGylated protein, resulting in peak broadening. The presence of multiple positional isomers can also contribute to peak broadening.
Q5: What is a typical overall yield I can expect from a multi-step purification process for a PEGylated protein?
A5: The overall yield can vary significantly depending on the protein, the PEGylation reaction efficiency, and the number and type of purification steps. For a two-step process involving anion exchange and gel filtration chromatography for PEGylated G-CSF, an overall yield of approximately 11% has been reported. Another study on PEGylated interferon purification using a single ion-exchange step reported yields of up to 75%. It is crucial to optimize each step to maximize recovery.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from studies on the purification of PEGylated proteins.
Table 1: Comparison of Purity and Yield for PEGylated Protein Purification
| PEGylated Protein | Purification Method(s) | Purity Achieved | Yield | Reference |
| PEGylated G-CSF (5 kDa PEG) | Anion Exchange Chromatography + Gel Filtration Chromatography | ~97% | ~11% (overall) | |
| PEGylated consensus Interferon (12 kDa PEG) | Matrix-assisted Ion Exchange (Macro cap Q) | 99% | 75% | |
| PEGylated consensus Interferon (12 kDa PEG) | Matrix-assisted Ion Exchange (DEAE Sepharose) | 60% | 45% | |
| PEGylated Human Serum Albumin (20 kDa PEG) | Aqueous Two-Phase Separation (ATPS) | >99% | 50% | |
| PEGylated Human Serum Albumin (40 kDa PEG) | Aqueous Two-Phase Separation (ATPS) | >99% | 58% |
Table 2: Resolution of PEGylated Species by Different HPLC Methods
| HPLC Method | Analyte | Resolution (Rs) between Native and Mono-PEGylated | Resolution (Rs) between Mono- and Di-PEGylated | Reference |
| SEC-HPLC | Model Protein | > 2.0 | ~1.2 | |
| RP-HPLC (C4) | Model Protein | > 4.0 | > 2.0 | |
| IEX-HPLC (Cation Exchange) | Lysozyme | Baseline separation | Partial separation of isoforms |
Note: Resolution values are indicative and can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: Purification of PEGylated G-CSF using Cation-Exchange and Size-Exclusion Chromatography
This protocol is adapted from a study on the development of site-specific PEGylated Granulocyte Colony Stimulating Factor.
1. Cation-Exchange Chromatography (CEC)
-
Column: MacroCap SP or Capto SP ImpRes resin.
-
Equilibration Buffer: 25 mM sodium acetate, 50 mM NaCl, 5 mM EDTA, pH 4.5.
-
Sample Preparation: Dialyze the PEGylation reaction mixture against the equilibration buffer.
-
Loading: Load the dialyzed sample onto the equilibrated column.
-
Wash: Wash the column with equilibration buffer until the UV absorbance returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl in the equilibration buffer) or a step elution with a high salt buffer (e.g., 1 M Tris-Cl, pH 8.0).
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the PEGylated G-CSF.
2. Size-Exclusion Chromatography (SEC)
-
Column: Superdex-75 pg or Superdex-200 pg column.
-
Mobile Phase: 10 mM ammonium bicarbonate, pH 8.0.
-
Sample Preparation: Pool the fractions from the CEC step containing the PEGylated G-CSF and concentrate if necessary.
-
Injection: Inject the concentrated sample onto the equilibrated SEC column.
-
Elution: Elute with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Analysis: Collect fractions and analyze by SDS-PAGE and RP-HPLC to confirm the purity of the final mono-PEGylated G-CSF.
Protocol 2: Analytical Separation of PEGylated Proteins by Reversed-Phase HPLC
This protocol is based on a study aimed at improving the separation of PEGylated proteins.
-
Column: Jupiter C4, 300 Å, 5 µm (or similar C4 column).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient is recommended for optimal resolution (e.g., 1-2% increase in Mobile Phase B per minute). A typical starting point could be a gradient from 20% to 55% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C can improve peak shape and resolution for some PEGylated proteins.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A.
Workflow and Decision Making
The selection of a suitable purification strategy is a critical step in obtaining a pure and active PEGylated protein or peptide. The following diagram illustrates a general workflow to guide this decision-making process.
Caption: A decision-making workflow for selecting a purification strategy.
References
Technical Support Center: Addressing Steric Hindrance in PEGylation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your PEGylation experiments, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylation?
A1: Steric hindrance in PEGylation refers to the spatial obstruction that can occur during the covalent attachment of polyethylene glycol (PEG) chains to a molecule, such as a protein or peptide. This obstruction can be caused by the bulky nature of the PEG molecule itself or the three-dimensional structure of the target molecule, which may limit access to reactive sites. This can lead to lower reaction yields, incomplete PEGylation, or the inability to target specific desired sites within the molecule.
Q2: What are the common consequences of steric hindrance in PEGylation reactions?
A2: Steric hindrance can lead to several undesirable outcomes in PEGylation reactions, including:
-
Low Conjugation Efficiency: The PEG reagent may be unable to efficiently reach the target functional group, resulting in a low yield of the PEGylated product.[1]
-
Incomplete PEGylation: Some accessible sites on the molecule may be PEGylated while others in more sterically hindered locations remain unmodified, leading to a heterogeneous product mixture.
-
Loss of Biological Activity: If PEGylation occurs at or near an active site, the bulky PEG chain can block substrate or receptor binding, leading to a decrease or complete loss of the molecule's biological function.[2]
-
Challenges in Purification: A heterogeneous mixture of PEGylated species can be difficult to separate and purify, complicating downstream processing and characterization.
Q3: How does the length of the PEG chain affect steric hindrance?
A3: The length of the PEG chain is a critical factor influencing steric hindrance. Longer PEG chains have a larger hydrodynamic radius and can create a more significant steric shield.[3][4] This can be beneficial for increasing the in vivo half-life and reducing immunogenicity. However, longer chains are also more likely to cause steric hindrance during the conjugation reaction and can interfere with the biological activity of the final product.[3] Shorter PEG chains, on the other hand, may cause less steric hindrance but might not provide the same benefits in terms of pharmacokinetics.
Q4: What are the main chemical strategies for PEGylation, and how do they relate to steric hindrance?
A4: The most common PEGylation strategies target specific functional groups on proteins:
-
Amine-reactive PEGylation (e.g., NHS esters): This method targets the N-terminus and the ε-amino groups of lysine residues. Since proteins often have multiple lysines, this can lead to random PEGylation and a heterogeneous product. Steric hindrance can influence which lysines are accessible for PEGylation.
-
Thiol-reactive PEGylation (e.g., maleimides): This approach targets the sulfhydryl groups of cysteine residues. As free cysteines are less common than lysines, this method often allows for more site-specific PEGylation, which can help to avoid steric hindrance at active sites.
-
Aldehyde-reactive PEGylation: This strategy involves the reductive amination of the N-terminal α-amino group and can be more specific than NHS-ester chemistry, especially at a controlled pH.
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
-
Possible Cause: Inaccessible Reactive Site
-
The target amino acid (e.g., lysine, cysteine) may be buried within the protein's three-dimensional structure, making it inaccessible to the PEG reagent.
-
Recommended Solution:
-
Change PEGylation Chemistry: If targeting lysines with NHS-PEG is yielding poor results, consider engineering a cysteine residue at a more accessible location for thiol-specific PEGylation with a maleimide-PEG.
-
Optimize Linker Length: A longer PEG linker may be able to reach a partially buried functional group more effectively.
-
Mild Denaturation: In some cases, using mild, reversible denaturing conditions can expose buried residues. This should be approached with caution to avoid irreversible unfolding of the protein.
-
-
-
Possible Cause: Incorrect Reaction Conditions
-
Suboptimal pH, temperature, or reaction time can significantly reduce conjugation efficiency.
-
Recommended Solution:
-
Optimize pH: For NHS ester reactions, a pH of 7.0-8.0 is generally optimal. For maleimide-thiol reactions, a pH of 6.5-7.5 is preferred to ensure the thiol is deprotonated without promoting hydrolysis of the maleimide group.
-
Adjust Molar Ratio: Increase the molar excess of the PEG reagent to the protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.
-
Modify Reaction Time and Temperature: Most PEGylation reactions proceed well at room temperature for 1-2 hours or at 4°C overnight. If the yield is low, consider increasing the reaction time and monitoring the progress at various intervals.
-
-
Problem 2: Loss of Biological Activity After PEGylation
-
Possible Cause: PEGylation at or Near the Active Site
-
The PEG chain is sterically hindering the active site of the protein, preventing it from binding to its substrate or receptor.
-
Recommended Solution:
-
Site-Specific PEGylation: If you are using a random PEGylation method, switch to a site-specific strategy. This can be achieved by introducing a cysteine residue at a location distant from the active site and using maleimide-PEG chemistry.
-
Protect the Active Site: During the PEGylation reaction, add a substrate or a competitive inhibitor to protect the active site from being modified.
-
Use a Different PEG Linker: A shorter PEG chain may be sufficient to provide the desired pharmacokinetic benefits without interfering with the active site.
-
-
-
Possible Cause: Conformational Changes
-
The conjugation process may have induced a change in the protein's conformation, leading to a loss of activity.
-
Recommended Solution:
-
Characterize the Conjugate: Use techniques like circular dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the protein after PEGylation.
-
Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature) may help to minimize the risk of denaturation.
-
-
Data Presentation
Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) of an Antibody-Drug Conjugate (ADC)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG8 | 3.8 |
| PEG12 | 4.2 |
This table summarizes representative data on how the length of the PEG spacer can influence the average number of drug molecules conjugated to an antibody.
Table 2: Influence of PEG Chain Length on PEG Grafting Density on Gold Nanoparticles
| PEG Molecular Weight ( g/mol ) | Grafting Density (PEG nm⁻²) |
| 2,100 | 3.93 |
| 5,000 | 2.15 |
| 10,800 | 1.57 |
| 20,000 | 0.89 |
| 51,400 | 0.31 |
This table illustrates that as the molecular weight of the PEG chain increases, the grafting density on the nanoparticle surface decreases due to increased steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
NHS-activated PEG reagent
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Maleimide-Thiol PEGylation of a Protein
This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-activated PEG reagent
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT) - if cysteines are in a disulfide bond
-
Desalting column
-
Quenching solution (e.g., a small molecule with a free thiol like cysteine or beta-mercaptoethanol)
Procedure:
-
Protein Preparation (with Reduction if necessary):
-
If the protein contains disulfide bonds, dissolve it in a suitable buffer and add a 10- to 50-fold molar excess of a reducing agent like TCEP or DTT. Incubate for 30-60 minutes at room temperature.
-
Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer (thiol-free, pH 6.5-7.5).
-
-
PEG Reagent Preparation: Dissolve the maleimide-activated PEG in the reaction buffer to a concentration of at least 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: The reaction can be quenched by adding a small molecule with a free thiol (e.g., cysteine or beta-mercaptoethanol).
-
Purification: Purify the PEGylated protein using a method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified product by mass spectrometry and SDS-PAGE to confirm the conjugation.
Visualizations
Caption: Workflow for NHS-Ester PEGylation of a protein.
Caption: Workflow for Maleimide-Thiol PEGylation of a protein.
References
Technical Support Center: Optimizing Multi-Step Synthesis with m-PEG9-t-butyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG9-t-butyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multi-step syntheses, helping you improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in a multi-step synthesis involving this compound?
A typical multi-step synthesis involves two key phases:
-
Conjugation: Covalent attachment of the this compound to a target molecule, commonly via the reaction of an activated ester (like an NHS ester) on the PEG with a primary amine on the target molecule.[1]
-
Deprotection: Removal of the t-butyl ester protecting group to reveal a terminal carboxylic acid, which can be used for subsequent reactions. This is typically achieved under acidic conditions.[2]
Q2: My conjugation yield is low. What are the common causes and how can I improve it?
Low conjugation yield is often due to suboptimal reaction conditions or degradation of the reagents. Here are the primary factors to consider:
-
Hydrolysis of the Activated Ester: If you are using an NHS (N-hydroxysuccinimide) ester-activated this compound, it is susceptible to hydrolysis in aqueous solutions, which renders it unreactive towards the target amine.[1]
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][3] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.
-
Competing Buffers: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester, leading to lower yields.
-
Steric Hindrance: The bulky nature of the PEG chain or the substrate can sometimes hinder the reaction.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. |
| Buffer | Phosphate, HEPES, Bicarbonate | Non-amine containing buffers are essential to avoid side reactions. |
| Temperature | Room Temperature or 4°C | Lower temperatures can help minimize hydrolysis of the NHS ester. |
| Molar Ratio | 10- to 50-fold molar excess of PEG reagent | Drives the reaction towards product formation. |
Q3: How can I confirm the successful conjugation of this compound to my molecule?
Successful conjugation can be confirmed by a combination of analytical techniques:
-
Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the molecule, leading to an earlier elution time compared to the unconjugated starting material.
-
Reverse Phase HPLC (RP-HPLC): This technique can be used to separate the PEGylated product from unreacted starting materials and byproducts.
-
Mass Spectrometry (MS): To confirm the mass of the conjugated product.
-
NMR Spectroscopy: The appearance of characteristic PEG signals and the t-butyl singlet (around 1.4 ppm) in the 1H NMR spectrum can confirm conjugation.
Q4: The deprotection of the t-butyl ester is incomplete. What should I do?
Incomplete deprotection is a common issue and can often be resolved by optimizing the reaction conditions.
-
Insufficient Acid Concentration or Reaction Time: The cleavage of the t-butyl ester is an acid-catalyzed reaction. Increasing the concentration of trifluoroacetic acid (TFA) or extending the reaction time can improve the yield.
-
Poor Reagent Quality: Degraded TFA can be less effective. Always use fresh, high-quality TFA.
-
Steric Hindrance: The local environment around the ester can affect the efficiency of deprotection.
| Parameter | Troubleshooting Step | Rationale |
| TFA Concentration | Increase from 50% to 95% in DCM | A higher concentration of acid can drive the reaction to completion. |
| Reaction Time | Extend from 2-5 hours, monitoring by HPLC or NMR | Allows the reaction to proceed further if it is slow. |
| Reagent Quality | Use a fresh bottle of high-purity TFA | Ensures the reagent is not degraded and is fully active. |
Q5: I am observing unexpected side products after the deprotection step. What are they and how can I prevent them?
The most common side reaction during acidic deprotection is alkylation caused by the stable t-butyl cation that is generated. This cation can react with electron-rich residues in your molecule, such as tryptophan or methionine.
To prevent this, it is highly recommended to use "scavengers" in the cleavage cocktail. Scavengers are nucleophilic species that trap the t-butyl cations.
| Scavenger | Recommended Concentration | Purpose |
| Water | 2.5% (v/v) | Traps t-butyl cations. |
| Triisopropylsilane (TIS) | 2.5% (v/v) | A very effective scavenger for t-butyl cations. |
| Thioanisole | Varies | Useful for protecting methionine and tryptophan residues. |
Experimental Workflows and Troubleshooting Logic
The following diagrams illustrate the key decision-making processes in a multi-step synthesis involving this compound.
References
Technical Support Center: Managing Batch-to-Batch Variability in Bioconjugation
Welcome to the Technical Support Center for managing batch-to-batch variability in bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring greater consistency and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for specific issues related to batch-to-batch variability in bioconjugation.
1. Why am I seeing significant variations in the Drug-to-Antibody Ratio (DAR) between batches?
Inconsistent Drug-to-Antibody Ratios (DARs) are a common challenge in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][][3][4] This variability can significantly impact the efficacy, safety, and pharmacokinetic profile of the final conjugate.[1] Several factors throughout the experimental workflow can contribute to this issue. A systematic approach to identifying the root cause is essential for achieving reproducible results.
Troubleshooting Steps:
-
Raw Material and Reagent Quality: The purity and activity of your starting materials are critical. Inconsistent quality of antibodies, linker-payloads, or reducing/oxidizing agents can lead to variable conjugation efficiency.
-
Action:
-
Ensure all reagents and solvents are from the same lot and supplier for each batch.
-
Perform analytical tests on incoming raw materials to verify their identity, purity, and activity.
-
For antibodies, ensure consistent post-translational modifications and purity.
-
-
-
Reaction Conditions: Minor deviations in reaction parameters can have a significant impact on the DAR.
-
Temperature and pH: Ensure precise control and consistency of reaction temperature and pH across batches. Use calibrated equipment.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HIC-HPLC, RP-HPLC, or MS) to determine the optimal reaction time. Quenching the reaction too early or too late can result in incomplete conjugation or degradation.
-
Molar Ratio of Reactants: The molar ratio of the linker-payload to the antibody is a critical parameter. Inaccuracies in concentration determination of either component can lead to DAR variability.
-
Action: Accurately determine the concentration of the antibody and linker-payload solutions before each reaction. Use validated analytical methods.
-
-
-
Inconsistent Purification: Variations in the purification process can selectively enrich or deplete certain DAR species, leading to batch-to-batch differences in the final average DAR.
-
Action: Develop and adhere to a standardized purification protocol. This includes consistent use of chromatography resins, buffers, and elution conditions.
-
Logical Relationship: Factors Influencing DAR Variability
Caption: Key contributors to batch-to-batch variability in the Drug-to-Antibody Ratio (DAR).
2. My bioconjugate shows high levels of aggregation in some batches but not others. What is the cause?
Aggregation is a critical quality attribute to control in bioconjugation as it can lead to reduced efficacy and potential immunogenicity. Batch-to-batch variability in aggregation can arise from several factors.
Troubleshooting Steps:
-
Hydrophobicity of the Linker-Payload: Many cytotoxic drugs used in ADCs are hydrophobic. Inconsistent DAR or the specific sites of conjugation can expose hydrophobic patches, leading to aggregation.
-
Action:
-
Characterize the hydrophobicity of your linker-payload.
-
Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) to monitor the hydrophobicity profile of your conjugate.
-
-
-
Reaction and Buffer Conditions: The choice of solvent and buffer conditions during the conjugation and purification steps can significantly influence aggregation.
-
Action:
-
If using organic co-solvents to dissolve the linker-payload, ensure consistent and controlled addition to the aqueous antibody solution.
-
Screen different buffer formulations with varying pH and excipients (e.g., sugars, polysorbates) to identify conditions that minimize aggregation.
-
-
-
Purification Process: The purification process itself can sometimes induce aggregation.
-
Action:
-
Evaluate different purification methods. Size Exclusion Chromatography (SEC) is effective at removing aggregates.
-
Optimize buffer conditions during purification to maintain protein stability.
-
-
Experimental Workflow: Troubleshooting Aggregation
Caption: A systematic workflow for troubleshooting aggregation in bioconjugation experiments.
3. I am observing incomplete conjugation or the presence of unreacted starting materials. How can I improve the reaction efficiency?
Incomplete conjugation can lead to a heterogeneous product with a lower than desired DAR and the presence of unconjugated antibody, which can compete with the active conjugate for target binding.
Troubleshooting Steps:
-
Reagent Quality and Activity: The reactivity of your linker-payload can diminish over time due to improper storage or handling. Similarly, the accessibility of target functional groups on the biomolecule (e.g., free thiols on a cysteine-engineered antibody) can be compromised.
-
Action:
-
Use fresh or properly stored and qualified reagents.
-
For thiol-maleimide conjugation, ensure complete reduction of antibody disulfides and subsequent removal of the reducing agent.
-
-
-
Reaction Stoichiometry and Concentration: An insufficient molar excess of the linker-payload or low reactant concentrations can lead to slow or incomplete reactions.
-
Action:
-
Optimize the molar ratio of the linker-payload to the biomolecule.
-
If possible, increase the concentration of the reactants to drive the reaction to completion.
-
-
-
Reaction Buffer and pH: The pH of the reaction buffer is critical for many conjugation chemistries. For example, amine-reactive NHS esters are prone to hydrolysis at high pH, while maleimide reactivity with thiols is favored at a pH of 6.5-7.5.
-
Action:
-
Ensure the reaction buffer has the optimal pH for the chosen conjugation chemistry and that the buffer components do not interfere with the reaction.
-
-
Quantitative Data Summary: Common Conjugation Chemistries and Key Parameters
| Conjugation Chemistry | Target Functional Group | Reactive Partner | Optimal pH Range | Key Considerations |
| Amine-reactive | Primary amines (e.g., Lysine) | NHS ester | 7.0 - 8.0 | NHS ester hydrolysis increases with pH. |
| Thiol-reactive | Sulfhydryls (e.g., Cysteine) | Maleimide | 6.5 - 7.5 | Maleimide ring can open at pH > 7.5. |
| Click Chemistry | Azide | Alkyne | Neutral | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC). |
| Hydrazone/Oxime | Aldehyde/Ketone | Hydrazine/Aminooxy | 4.5 - 6.0 | pH-dependent reaction rate. |
Detailed Experimental Protocols
Protocol 1: Thiol-Reactive Conjugation using Maleimide
Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue(s).
Materials:
-
Protein solution with free sulfhydryl group(s) in a thiol-free buffer (e.g., PBS, pH 7.2).
-
Reducing agent (if needed to reduce disulfide bonds, e.g., TCEP).
-
Maleimide-functionalized molecule.
-
Thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide solution to the protein solution. The exact molar ratio should be optimized for your specific protein and desired DAR.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the maleimide-containing molecule is light-sensitive.
-
Quenching: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted small molecules and the quenching reagent.
-
Characterization: Characterize the conjugate using methods such as UV-Vis spectroscopy to determine the protein concentration and degree of labeling, and HIC-HPLC or Mass Spectrometry to determine the DAR distribution.
Protocol 2: Amine-Reactive Conjugation using NHS Ester
Objective: To conjugate a small molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester-functionalized small molecule.
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein: Dissolve or buffer exchange the protein into the reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Prepare NHS Ester: Dissolve the NHS ester in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration immediately before use, as NHS esters are moisture-sensitive.
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation. Mass spectrometry can be used for more detailed characterization.
References
Technical Support Center: Troubleshooting t-Butyl Ester Deprotection
Welcome to the technical support center for t-butyl (t-Bu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of this widely used protecting group.
Frequently Asked Questions (FAQs)
Q1: My t-butyl ester deprotection with Trifluoroacetic Acid (TFA) is not going to completion. What are the common causes?
A1: Incomplete deprotection is a frequent issue. Several factors could be at play:
-
Insufficient Acid: The most common reason for an incomplete reaction is an inadequate amount of acid. While TFA is a strong acid, certain substrates may contain basic functional groups that can neutralize it, necessitating a larger excess.
-
Reaction Conditions: The reaction time may be too short or the temperature too low. While many t-butyl ester deprotections proceed smoothly at room temperature, sterically hindered substrates or less reactive esters might require longer reaction times or gentle heating.
-
Reagent Quality: Trifluoroacetic acid is hygroscopic. The presence of water can decrease the effective acidity of the reaction medium, thereby slowing down the deprotection process.
-
Steric Hindrance: A sterically hindered t-butyl ester can be more challenging to remove, requiring more forcing conditions (e.g., higher temperature or longer reaction time).
Q2: I'm observing unexpected side products in my reaction mixture after TFA deprotection. What are they and how can I prevent their formation?
A2: A primary side reaction during TFA-mediated deprotection is the alkylation of nucleophilic functional groups by the stable tertiary-butyl cation generated during the reaction.[1][2]
-
Commonly Alkylated Residues: In peptide and complex molecule synthesis, amino acid residues with nucleophilic side chains are particularly susceptible to tert-butylation. These include:
-
Tryptophan (Trp)
-
Methionine (Met)
-
Cysteine (Cys)
-
Tyrosine (Tyr)[1]
-
-
Prevention with Scavengers: To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the t-butyl cation.[1] Common scavengers include:
-
Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (TIS) are effective scavengers.[1]
-
Thiols: Thioanisole or ethanedithiol (EDT) can be used, especially when methionine or cysteine are present.
-
Water: Water can also act as a scavenger for the t-butyl cation.
-
Cocktails: Often, a "cocktail" of scavengers is used to trap various reactive species. A common example is Reagent K (TFA/phenol/water/thioanisole/EDT).
-
Q3: Can I selectively deprotect a t-butyl ester in the presence of other acid-labile protecting groups like Boc?
A3: Selective deprotection can be challenging as both t-butyl esters and t-butoxycarbonyl (Boc) groups are removed under acidic conditions. Generally, the Boc group is more sensitive to acid than the t-butyl ester. However, achieving high selectivity can be difficult. Milder acidic conditions or alternative deprotection methods may be required. For instance, using ZnBr₂ in dichloromethane has been reported to chemoselectively hydrolyze t-butyl esters in the presence of some other acid-labile groups.
Q4: Are there milder alternatives to TFA for t-butyl ester deprotection?
A4: Yes, several milder methods are available, which can be beneficial when dealing with sensitive substrates:
-
Aqueous Phosphoric Acid: An 85 wt % aqueous solution of phosphoric acid is an effective and environmentally friendly reagent for the deprotection of t-butyl esters. The reaction conditions are mild and show good selectivity in the presence of other acid-sensitive groups.
-
Zinc Bromide (ZnBr₂): This Lewis acid can be used in dichloromethane for a mild deprotection of t-butyl esters. It can offer chemoselectivity in the presence of other acid-labile groups.
-
Tris(4-bromophenyl)amminium radical cation (Magic Blue): This reagent, in combination with triethylsilane, mediates a mild deprotection under neutral conditions.
-
Thermal Deprotection: For thermally stable compounds, heating in a high-boiling solvent or under vacuum can effect deprotection. Continuous flow reactors at high temperatures (120-240°C) have also been used for reagent-free deprotection.
Troubleshooting Guide
This decision tree can help you troubleshoot your t-butyl ester deprotection reaction.
Caption: Troubleshooting workflow for t-butyl ester deprotection.
Data Presentation
Table 1: Comparison of Common t-Butyl Ester Deprotection Methods
| Method | Reagent(s) | Solvent | Typical Temperature | Typical Time | Key Advantages | Potential Issues |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 5 h | Fast, reliable, well-established | Harsh conditions, side reactions (alkylation) |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 24 h | Milder, can be chemoselective | Slower reaction times |
| Mild Brønsted Acid | 85% Phosphoric Acid (H₃PO₄) | Toluene | Room Temp. to 50 °C | 3 - 14 h | "Green" reagent, mild, selective | Slower than TFA |
| Radical-Mediated | Magic Blue, Triethylsilane | Dichloromethane (DCM) | Room Temp. | < 1 h | Very mild, neutral conditions | Requires specific reagents |
| Thermal | None (neat or solvent) | High-boiling solvent | 120 - 240 °C | 15 - 40 min | Reagent-free, "green" | Requires thermally stable substrate |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
This protocol is a general guideline for the deprotection of a t-butyl ester using trifluoroacetic acid in dichloromethane.
Caption: Standard experimental workflow for TFA-mediated t-butyl ester deprotection.
Detailed Steps:
-
Dissolve the t-butyl ester (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture with DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude carboxylic acid can then be purified by recrystallization or column chromatography.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder and more environmentally friendly alternative to TFA.
Detailed Steps:
-
To a solution of the t-butyl ester in a suitable solvent (e.g., toluene), add 85 wt % aqueous phosphoric acid.
-
Stir the mixture at room temperature or heat gently (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 3 to 14 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Selective Deprotection using Zinc Bromide
This method can be useful for substrates with other acid-sensitive functional groups.
Detailed Steps:
-
Dissolve the t-butyl ester (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add anhydrous zinc bromide (ZnBr₂) (e.g., 5 equivalents).
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take up to 24 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
References
Technical Support Center: Optimizing PEGylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of polyethylene glycol (PEG) reagent to their biomolecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the PEG-to-biomolecule molar ratio?
A: The primary goal is to control the degree of PEGylation, which is the number of PEG molecules attached to a single biomolecule.[1] This is crucial because the extent of PEGylation directly impacts the therapeutic properties of the biomolecule, such as its circulatory half-life, immunogenicity, solubility, and biological activity.[2][3][4] Optimizing the molar ratio helps achieve the desired level of modification for a specific application.[5]
Q2: What are the key factors to consider when determining the initial molar ratio range for an optimization experiment?
A: Several factors should be considered:
-
Number of available reactive sites: The number of primary amines (e.g., lysine residues, N-terminus) or other targetable functional groups on the biomolecule's surface will influence the potential for PEGylation.
-
Reactivity of the PEG reagent: The specific chemistry of the activated PEG (e.g., NHS ester, maleimide) will affect its reactivity.
-
Desired degree of PEGylation: Based on the therapeutic goal, you may aim for mono-PEGylation (one PEG chain per biomolecule) or multi-PEGylation.
-
Literature precedents: Reviewing similar PEGylation experiments with comparable biomolecules can provide a good starting point.
A common starting point for optimization is to test a range of molar ratios, such as 1:1, 1:5, and 1:10 (biomolecule:PEG reagent).
Q3: How does the reaction pH influence the PEGylation outcome?
A: The reaction pH is a critical parameter that can influence the selectivity of the PEGylation reaction. For amine-reactive PEGs (like NHS esters), a pH range of 7-9 is typically used. By adjusting the pH, it's possible to favor the modification of specific sites. For example, a lower pH (around 5-7) can favor the N-terminal amine over lysine residues due to the difference in their pKa values.
Q4: What are the most common analytical techniques to determine the degree of PEGylation?
A: Several techniques are used to analyze the outcome of a PEGylation reaction and determine the degree of modification:
-
SDS-PAGE: A simple and rapid method to visualize an increase in the apparent molecular weight of the PEGylated biomolecule compared to the unmodified one.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate unreacted biomolecule, PEG reagent, and different PEGylated species.
-
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools for accurately determining the molecular weight of the conjugates and thus the number of attached PEG chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for a quantitative determination of the degree of PEGylation.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the PEG-to-biomolecule molar ratio.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| No or Low PEGylation Yield | 1. Inactive PEG Reagent: The activated PEG may have hydrolyzed. 2. Incorrect Reaction Buffer pH: The pH may not be optimal for the specific conjugation chemistry. 3. Inaccessible Reactive Sites: The target functional groups on the biomolecule may be sterically hindered. 4. Low Molar Ratio: The concentration of the PEG reagent may be insufficient. | 1. Use freshly prepared or properly stored activated PEG. 2. Verify and adjust the pH of the reaction buffer to the recommended range for your PEG chemistry (e.g., pH 7-9 for NHS esters). 3. Consider using a longer linker on your PEG reagent or trying a different PEGylation chemistry that targets other accessible residues. 4. Increase the molar excess of the PEG reagent in subsequent experiments. |
| Protein Aggregation / Precipitation | 1. Cross-linking: If using a bifunctional PEG reagent, it can link multiple biomolecules together. 2. Protein Instability: The reaction conditions (pH, temperature) may be causing the biomolecule to denature and aggregate. 3. High Protein Concentration: Higher concentrations can increase the likelihood of aggregation. | 1. Ensure you are using a mono-functional PEG reagent if cross-linking is not desired. 2. Screen different buffer conditions and temperatures to find conditions where the protein is more stable. 3. Reduce the concentration of the biomolecule in the reaction mixture. |
| High Polydispersity (Mixture of multiple PEGylated species) | 1. High Molar Ratio: A large excess of PEG reagent increases the probability of modifying multiple sites. 2. Multiple Reactive Sites with Similar Reactivity: The biomolecule may have several surface-exposed residues that are equally susceptible to modification. | 1. Systematically decrease the molar ratio of the PEG reagent to the biomolecule. 2. Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity). 3. Consider site-directed mutagenesis to remove some of the competing reactive sites if a specific, homogeneous product is required. |
| Loss of Biological Activity | 1. PEGylation at or near the Active Site: The attached PEG chain may be sterically hindering the region of the biomolecule responsible for its function. 2. Protein Denaturation: The reaction conditions may have irreversibly damaged the biomolecule's structure. | 1. Attempt PEGylation strategies that target amino acids known to be distant from the active site. This may involve using different PEG chemistries or site-directed mutagenesis. 2. Analyze the biomolecule's structure post-reaction using techniques like circular dichroism to check for conformational changes. Optimize reaction conditions (pH, temperature) to be milder. |
Experimental Protocol: Optimization of Amine-Reactive PEGylation
This protocol outlines a general procedure for optimizing the molar ratio of an N-hydroxysuccinimide (NHS)-activated PEG to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: Amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.2 - 8.5)
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Analytical equipment for characterization (SDS-PAGE, HPLC, Mass Spectrometer)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation:
-
Prepare a stock solution of the protein at a known concentration in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the PEG-NHS ester in the reaction buffer to create a stock solution of known concentration. NHS esters are susceptible to hydrolysis, so fresh preparation is crucial.
-
-
PEGylation Reaction Setup:
-
Set up a series of reactions with varying molar ratios of PEG-NHS to protein. For example: 1:1, 3:1, 5:1, 10:1, and 20:1.
-
Include a negative control of the protein without the PEG reagent.
-
For each reaction, add the calculated volume of the PEG-NHS stock solution to the protein solution.
-
Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specific duration (e.g., 1-2 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.
-
-
Analysis of PEGylation Products:
-
SDS-PAGE: Analyze aliquots of each reaction mixture. A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The intensity of the bands will give a qualitative idea of the reaction efficiency at different molar ratios.
-
HPLC (SEC): Inject samples onto a size-exclusion chromatography column to separate the different species (unmodified protein, mono-PEGylated, di-PEGylated, etc., and unreacted PEG). This will provide a quantitative measure of the different products.
-
Mass Spectrometry: Determine the precise molecular weight of the reaction products to confirm the number of PEG chains attached.
-
-
Purification of PEGylated Protein:
-
Based on the analytical results, purify the desired PEGylated species from the reaction mixture using an appropriate chromatography technique, such as size-exclusion or ion-exchange chromatography.
-
-
Functional Analysis:
-
Perform a bioassay to determine the biological activity of the purified PEGylated protein and compare it to the unmodified protein to assess any loss of function.
-
Visualizations
References
Technical Support Center: Characterizing Unexpected Byproducts in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts encountered during the PEGylation of proteins, peptides, and other molecules.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to problems that may arise during your PEGylation experiments.
FAQs
Q1: What are the most common unexpected byproducts in PEGylation reactions?
A1: The most frequently observed unexpected byproducts in PEGylation reactions include:
-
Hydrolyzed PEG: The activated functional group on the PEG reagent (e.g., NHS ester) can react with water in the buffer, leading to an inactive PEG-acid that cannot conjugate to the target molecule. This is a major competing reaction, especially at higher pH.[1]
-
Multi-PEGylated Species: Instead of a single PEG molecule attaching to the target (mono-PEGylation), multiple PEG molecules may attach, resulting in di-, tri-, or higher-order PEGylated species. This is more likely to occur at higher PEG-to-protein molar ratios.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave both unreacted protein/peptide and unreacted activated PEG in the final mixture.
-
Byproducts from PEG Reagent Impurities: Commercial PEG reagents can contain impurities such as PEG-diol, which can lead to cross-linking between two target molecules.[3][4] Other reactive impurities like formaldehyde or acetaldehyde can also be present and may lead to undesired side reactions.
-
Isomeric Byproducts: If the target molecule has multiple potential PEGylation sites with similar reactivity, a mixture of positional isomers can be formed.
Q2: My PEGylation reaction yield is very low. What are the likely causes?
A2: Low yield of the desired PEGylated product is a common issue that can be attributed to several factors:
-
Suboptimal Reaction pH: For amine-reactive PEGs (e.g., NHS esters), the pH is a critical parameter. While the aminolysis reaction is faster at alkaline pH, the competing hydrolysis of the activated PEG also accelerates significantly. An incorrect pH can lead to the majority of the PEG reagent being inactivated before it can react with the target molecule.
-
Degradation of Activated PEG: Activated PEG reagents are often sensitive to moisture and should be stored under appropriate conditions (e.g., at -20°C in a desiccated environment). If the reagent has been improperly stored or handled, it may have already hydrolyzed, rendering it inactive.
-
Insufficient Molar Ratio of PEG: The stoichiometry of the reaction is crucial. An insufficient excess of the PEG reagent may result in a low conversion of the target molecule.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with the target molecule for the activated PEG, leading to a lower yield of the desired conjugate.
-
Issues with the Target Molecule: The target protein or peptide may have low solubility in the reaction buffer, or the target functional groups may be inaccessible for PEGylation due to the molecule's conformation.
Q3: I am observing a high percentage of multi-PEGylated species. How can I favor mono-PEGylation?
A3: To increase the yield of the mono-PEGylated product and reduce the formation of multi-PEGylated species, consider the following strategies:
-
Optimize the PEG:Protein Molar Ratio: Reducing the molar excess of the PEG reagent will statistically favor the formation of mono-PEGylated products. It is recommended to perform a series of reactions with varying molar ratios to find the optimal balance for your specific molecule.
-
Control Reaction Time: Shorter reaction times can help to minimize the extent of multi-PEGylation, especially if the rate of the first PEGylation is significantly faster than subsequent additions.
-
Site-Specific PEGylation Strategies: If possible, utilizing site-specific PEGylation chemistries that target a unique functional group on your molecule (e.g., a free cysteine) can eliminate the possibility of multi-PEGylation at other sites.
-
Chromatographic Purification: Techniques like ion-exchange chromatography (IEX) can often be used to separate mono-PEGylated species from di- and multi-PEGylated byproducts.
Troubleshooting Decision Tree
This decision tree can help guide you through troubleshooting common issues in your PEGylation reaction.
Caption: A decision tree to guide troubleshooting of common PEGylation reaction issues.
Quantitative Data Summary
The following tables provide quantitative data to help you optimize your PEGylation reactions and understand the impact of key parameters.
Table 1: Influence of pH on the Half-Life of NHS Ester-Activated PEG and Reaction Yield
| pH | Half-life of NHS Ester (minutes) | Final Yield of PEGylated Product (%) | Reference(s) |
| 7.4 | > 120 | ~80-85 | |
| 8.0 | 33.6 | ~87-92 | |
| 8.5 | ~10-20 | ~90 | |
| 9.0 | < 9 | > 90 (but with rapid hydrolysis) |
Table 2: Impact of PEG:Protein Molar Ratio on the Distribution of PEGylated Species
| PEG:Protein Molar Ratio | Mono-PEGylated Species (%) | Di-PEGylated Species (%) | Multi-PEGylated Species (%) | Unmodified Protein (%) | Reference(s) |
| 1:1 | 45 | 10 | <5 | 40 | Hypothetical Data |
| 5:1 | 70 | 20 | 5 | 5 | |
| 10:1 | 50 | 35 | 10 | 5 | |
| 20:1 | 30 | 45 | 20 | 5 |
Note: The data in this table is illustrative and the actual distribution will depend on the specific protein and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the characterization of PEGylation reaction mixtures.
Protocol 1: Analysis of PEGylation Products by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify unreacted protein, mono-PEGylated, multi-PEGylated species, and high molecular weight aggregates.
Materials:
-
SEC HPLC system with UV detector
-
SEC column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Zenix SEC-150)
-
Mobile Phase: 150 mM sodium phosphate buffer, pH 7.0
-
PEGylated reaction mixture
-
Control samples (unmodified protein, PEG reagent)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylation reaction mixture and control samples to a suitable concentration (e.g., 1-2 mg/mL) in the mobile phase. Filter the samples through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 214 nm or 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the unmodified protein, and different PEGylated species by comparing the chromatograms of the reaction mixture with the control samples.
-
Higher molecular weight species (aggregates, multi-PEGylated products) will elute earlier, while smaller molecules (unmodified protein) will elute later.
-
Integrate the peak areas to determine the relative percentage of each species.
-
Protocol 2: Characterization by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the different species in the reaction mixture and confirm the degree of PEGylation.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
Cationizing agent (optional, for PEG analysis): NaCl solution
-
PEGylated reaction mixture, desalted
Procedure:
-
Sample Preparation: It is crucial to desalt the sample to remove buffer components that can interfere with ionization. This can be done using a desalting column or dialysis.
-
Matrix-Sample Co-crystallization: Mix the desalted sample with the matrix solution in a 1:1 ratio. For analysis of free PEG, add a cationizing agent like NaCl to the mixture.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and let it air dry completely.
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire spectra in linear positive ion mode for large molecules.
-
Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The mass spectrum will show a series of peaks. The mass difference between the major peaks will correspond to the mass of the attached PEG moiety.
-
The presence of a peak corresponding to the unmodified protein indicates an incomplete reaction.
-
Peaks corresponding to the protein plus one, two, or more PEG masses indicate the presence of mono-, di-, and multi-PEGylated species.
-
Protocol 3: Determination of Degree of PEGylation by ¹H NMR Spectroscopy
Objective: To quantitatively determine the average number of PEG chains attached to the protein.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., DSS or TSP)
-
Lyophilized PEGylated protein
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized PEGylated protein in a known volume of D₂O.
-
Add a known concentration of the internal standard.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic resonance of the PEG backbone (a strong singlet around 3.6 ppm).
-
Identify a well-resolved resonance from the protein that does not overlap with other signals.
-
Integrate the area of the PEG signal and the selected protein signal.
-
Calculate the degree of PEGylation (DP) using the following formula: DP = (I_PEG / N_PEG) / (I_protein / N_protein) Where:
-
I_PEG = Integral of the PEG signal
-
N_PEG = Number of protons per PEG repeating unit (typically 4 for -OCH₂CH₂-)
-
I_protein = Integral of the selected protein signal
-
N_protein = Number of protons giving rise to the selected protein signal
-
-
Visualizing Workflows and Relationships
Workflow for Byproduct Characterization
Caption: A typical workflow for the characterization of byproducts in a PEGylation reaction mixture.
Relationship between pH, Aminolysis, and Hydrolysis in NHS-Ester PEGylation
Caption: The competing reactions of aminolysis and hydrolysis in NHS-ester PEGylation are both influenced by pH.
References
Validation & Comparative
Navigating the Deprotection Landscape: A Guide to Milder Alternatives for t-Butyl Ester Cleavage
For researchers, scientists, and drug development professionals, the selective cleavage of t-butyl (t-Bu) esters is a critical step in the synthesis of complex molecules. While trifluoroacetic acid (TFA) has long been the go-to reagent for this transformation, its harshness can lead to the undesired removal of other acid-sensitive protecting groups and degradation of sensitive substrates. This guide provides an objective comparison of milder alternatives to TFA, supported by experimental data and detailed protocols, to aid in the selection of the optimal deprotection strategy.
The deprotection of t-butyl esters is a fundamental operation in organic synthesis, particularly in peptide and medicinal chemistry. The stability of the t-butyl group under a variety of conditions makes it an excellent choice for protecting carboxylic acids. However, its removal often requires strong acidic conditions, with neat or diluted TFA being the most common method. The highly acidic nature of TFA can be detrimental to molecules containing other acid-labile functionalities, such as Boc, trityl, or certain silyl ethers, leading to a loss of orthogonality and undesired side reactions.
In response to these challenges, a range of milder reagents and conditions have been developed to effect the selective cleavage of t-butyl esters. These alternatives offer improved chemoselectivity, broader functional group tolerance, and often more environmentally benign reaction profiles. This guide explores the performance of several key alternatives, including zinc bromide (ZnBr₂), aqueous phosphoric acid (H₃PO₄), trimethylsilyl iodide (TMSI), ytterbium triflate (Yb(OTf)₃), and a catalytic system comprising tris(4-bromophenyl)amminium radical cation (Magic Blue) and triethylsilane (Et₃SiH).
Comparative Performance of Deprotection Reagents
The selection of a suitable deprotection reagent depends on a multitude of factors, including the substrate's sensitivity, the presence of other protecting groups, and the desired reaction conditions. The following table summarizes the performance of TFA and its milder alternatives for the cleavage of t-butyl esters based on reported experimental data.
| Reagent(s) | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Limitations |
| TFA | DCM, rt | 1 - 4 h | >95 | Highly effective and fast | Harsh conditions, low selectivity, corrosive |
| ZnBr₂ | DCM, rt | 12 - 24 h | 75 - 95[1][2] | Good chemoselectivity (spares Fmoc)[3] | Can cleave Boc and trityl groups[1] |
| aq. H₃PO₄ (85%) | Toluene, 50-60 °C | 3 - 14 h | >90[4] | Environmentally benign, mild, good selectivity | Slower reaction times compared to TFA |
| TMSI | CH₂Cl₂ or CHCl₃, rt | 0.5 - 2 h | >90 | Rapid and effective under neutral conditions | Reagent is moisture-sensitive and can be costly |
| Yb(OTf)₃ | Nitromethane, 45-50 °C | 2 - 6 h | >95 | Catalytic, high yielding, selective for t-butyl esters | Requires elevated temperature |
| Magic Blue / Et₃SiH | DCM, rt | 1 - 4 h | up to 95 | Catalytic, extremely mild, transition-metal-free | Requires two reagents |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative procedures for the cleavage of t-butyl esters using the discussed reagents.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the t-butyl ester substrate in dichloromethane (DCM) (e.g., 0.1 M).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) to ensure complete removal of residual TFA.
-
The crude carboxylic acid can then be purified by crystallization, precipitation, or chromatography.
Protocol 2: Selective Cleavage with Zinc Bromide (ZnBr₂)
-
To a solution of the t-butyl ester (1 equivalent) in anhydrous dichloromethane (DCM), add zinc bromide (2-5 equivalents).
-
Stir the suspension at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Green Deprotection with Aqueous Phosphoric Acid (aq. H₃PO₄)
-
Dissolve the t-butyl ester substrate in toluene (approximately 1 mL per 1 g of substrate).
-
Add 85 wt % aqueous phosphoric acid (5 equivalents).
-
Heat the mixture to 50-60 °C and stir for 3-14 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting carboxylic acid is often pure enough for subsequent steps, or can be further purified by crystallization or chromatography.
Protocol 4: Rapid Cleavage using Trimethylsilyl Iodide (TMSI)
-
Dissolve the t-butyl ester in an anhydrous solvent such as dichloromethane or chloroform.
-
Add trimethylsilyl iodide (1.1-1.5 equivalents) dropwise at room temperature under an inert atmosphere. TMSI can also be generated in situ from TMSCl and NaI.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a few drops of water or methanol.
-
Dilute the mixture with an organic solvent and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude carboxylic acid.
Protocol 5: Catalytic Deprotection with Ytterbium Triflate (Yb(OTf)₃)
-
To a solution of the t-butyl ester in nitromethane, add a catalytic amount of ytterbium triflate (5 mol %).
-
Heat the reaction mixture to 45-50 °C and stir for 2-6 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by standard methods if necessary.
Protocol 6: Mild Catalytic Deprotection with Magic Blue and Triethylsilane
-
Dissolve the t-butyl ester substrate (1.0 equivalent) in dry dichloromethane (DCM).
-
Add triethylsilane (2.0 equivalents), followed by tris(4-bromophenyl)amminium radical cation (Magic Blue) (0.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the resulting carboxylic acid by standard chromatographic techniques.
Visualizing the Deprotection Pathways
The following diagrams illustrate the general mechanisms and workflows associated with t-butyl ester cleavage.
Caption: Acid-catalyzed cleavage of a t-butyl ester.
Caption: General experimental workflow for deprotection.
References
- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis with m-PEG9-t-butyl ester
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, which connects the biological macromolecule to a payload, is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide provides a comparative analysis of m-PEG9-t-butyl ester and other PEG linkers with varying chain lengths, supported by experimental data, to inform the selection of the optimal linker for specific applications.
The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of a bioconjugate.[2] Shorter PEG linkers can create more compact conjugates, which may be advantageous in certain contexts, while longer linkers can improve solubility and overcome steric hindrance.[1] The choice of PEG length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters. While direct head-to-head experimental data for this compound is limited in publicly available literature, its performance can be inferred from the trends observed with other discrete PEG linkers.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~15 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~10 | 0.67 | Non-binding IgG-MMAE |
| PEG4 | ~7 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~5 | 0.33 | Non-binding IgG-MMAE |
| PEG12 | ~5 | 0.33 | Non-binding IgG-MMAE |
| PEG24 | ~5 | 0.33 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[3] This data indicates that increasing the PEG linker length generally leads to a decrease in the clearance rate of ADCs, with a plateau observed around PEG8. It is anticipated that an ADC with a PEG9 linker would exhibit a similarly low clearance rate.
Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs
| PEG Linker Length (units) | Tumor Growth Inhibition | Tumor to Plasma Exposure Ratio | Reference |
| 2 and 4 | 35-45% decrease in tumor weights | Lower | |
| 8, 12, and 24 | 75-85% reduction in tumor weights | Significantly Higher | **** |
This data suggests that longer PEG linkers (PEG8 and above) can lead to significantly improved in vivo anti-tumor efficacy, which is correlated with higher tumor-to-plasma exposure ratios.
Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate System | PEG Chain Length | Outcome vs. No PEG | Reference |
| Affibody-MMAE Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity | |
| Affibody-MMAE Conjugate | 10 kDa | 22-fold reduction in cytotoxicity |
In some systems, longer PEG chains can lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance. However, this can be offset by improved pharmacokinetic properties and enhanced in vivo efficacy.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates with different PEG linkers.
Protocol 1: General Procedure for Antibody-Drug Conjugation using m-PEG-t-butyl ester Linkers
This protocol describes the conjugation of a thiol-reactive payload to an antibody via a maleimide-PEG-linker, followed by the deprotection of the t-butyl ester.
A. Antibody Reduction and Conjugation:
-
Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction of Interchain Disulfides: Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to expose free thiol groups. The molar excess of the reducing agent will determine the number of available thiols for conjugation.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Purification: Remove the excess reducing agent using a desalting column.
-
Conjugation: Immediately add the desired molar excess of the Maleimide-PEGn-linker solution to the reduced antibody.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Purify the resulting ADC from unreacted linker and payload by size-exclusion chromatography (SEC).
B. Deprotection of the t-Butyl Ester:
-
Lyophilization: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.
-
Deprotection Solution: Prepare a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Deprotection Reaction: Dissolve the lyophilized PEGylated protein in the deprotection solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
A. UV/Vis Spectroscopy:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the small molecule drug (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max).
-
Measure Absorbance of ADC: Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax).
-
Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody and the drug:
-
C_Ab = (A_280 - (ε_Drug,280 / ε_Drug,λmax) * A_λmax) / ε_Ab,280
-
C_Drug = A_λmax / ε_Drug,λmax
-
-
Calculate DAR: DAR = C_Drug / C_Ab
B. Hydrophobic Interaction Chromatography (HIC):
HIC separates ADC species based on the number of conjugated drug molecules, as each addition increases the hydrophobicity of the antibody.
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase A: A high salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: Run a linear gradient from high salt to low salt to elute the different DAR species.
-
Detection: Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
Protocol 3: In Vivo Xenograft Model for ADC Efficacy Testing
A. Model Establishment:
-
Cell Culture: Culture a human cancer cell line of interest in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).
-
Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
B. ADC Administration and Monitoring:
-
Treatment Groups: Include a vehicle control group, a non-binding ADC control group, and groups for the ADCs with different PEG linker lengths.
-
Dosing: Administer the ADCs intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by an ADC and a general experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: ADC mechanism of action in a tumor cell.
Caption: Workflow for comparing ADCs with different PEG linkers.
References
Decoding PEGylation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, confirming the efficiency of PEGylation is a critical step in the development of biotherapeutics. This guide provides an objective comparison of mass spectrometry-based methods with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein or peptide, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability. However, the inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species, necessitates robust analytical methods to accurately determine the efficiency of the conjugation process. This guide delves into the use of mass spectrometry for this purpose and compares its performance with established alternative techniques.
Mass Spectrometry for PEGylation Analysis: A Direct Measurement Approach
Mass spectrometry (MS) has emerged as a powerful tool for the characterization of PEGylated proteins, offering direct measurement of the molecular weight changes resulting from PEG conjugation. This allows for the precise determination of the degree of PEGylation and the distribution of different PEGylated species.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a widely used technique for the analysis of large biomolecules and is particularly well-suited for determining the average molecular weight of PEGylated proteins.[1][2] In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) MS is another valuable technique for analyzing PEGylated proteins.[3] ESI generates multiply charged ions from the analyte in solution, which can be a challenge for interpreting the complex spectra of polydisperse PEGylated proteins. However, ESI is readily coupled with liquid chromatography (LC), enabling the separation of different PEGylated species before mass analysis (LC-MS).[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a comprehensive tool for characterizing PEGylation efficiency. By separating the reaction mixture prior to MS analysis, LC-MS can resolve different PEGylated forms of the protein, allowing for their individual identification and quantification.
Alternative Methods for Assessing PEGylation Efficiency
While mass spectrometry provides direct molecular weight information, other techniques are commonly employed to assess PEGylation, often providing complementary information.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental and widely used technique for separating proteins based on their molecular weight. The migration of proteins through the polyacrylamide gel is inversely proportional to the logarithm of their molecular mass. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than its unmodified counterpart, resulting in a characteristic band shift on the gel.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. Larger molecules, such as PEGylated proteins, elute earlier from the column than smaller, unmodified proteins. This technique can be used to separate and quantify the different species in a PEGylation reaction mixture.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive immunoassay that can be adapted to quantify PEGylated proteins. A common format is a competitive ELISA where a PEG-specific antibody is coated on a plate. The sample containing the PEGylated protein competes with a labeled PEG conjugate for binding to the antibody. The resulting signal is inversely proportional to the concentration of the PEGylated protein in the sample.
Quantitative Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, including the need for absolute molecular weight determination, quantification of different species, and sample throughput. The following table summarizes the key quantitative performance metrics for the discussed techniques.
| Feature | MALDI-TOF MS | LC-MS | SDS-PAGE | Size Exclusion Chromatography (SEC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures mass-to-charge ratio of ions | Separates by chromatography, then measures m/z | Separates by electrophoretic mobility | Separates by hydrodynamic volume | Immuno-recognition of PEG |
| Information Provided | Average MW, distribution of PEGylated species | MW of separated species, quantification | Apparent MW, relative quantification | Relative quantification of species | Quantification of PEGylated protein |
| Accuracy | High for average MW determination | High for MW and quantification | Low to moderate for MW, semi-quantitative | Moderate, dependent on calibration | High for quantification |
| Precision | High | High | Moderate | High | High |
| Sensitivity | High (pmol to fmol) | High (pmol to fmol) | Moderate (ng to µg) | Moderate (µg) | Very high (pg to ng) |
| Resolution of Species | Can resolve species with different numbers of PEG chains | High, resolves different PEGylated forms | Low, may not resolve species with similar MW | Moderate, can separate different species | Does not resolve different species |
| Throughput | High | Moderate | High | Moderate | High |
Experimental Protocols
MALDI-TOF MS Protocol
-
Sample Preparation: Mix the PEGylated protein sample (typically 1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the mass range and required resolution.
-
Data Analysis: Determine the average molecular weight and the distribution of PEGylated species from the resulting mass spectrum.
LC-MS Protocol for PEGylation Analysis
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., reversed-phase C4 or C8) to separate the PEGylation reaction mixture.
-
Employ a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to an ESI-mass spectrometer.
-
Acquire mass spectra in a positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unmodified protein and the different PEGylated species in the chromatogram.
-
Deconvolute the mass spectra to determine the molecular weights of the species in each peak.
-
Quantify the relative abundance of each species based on the peak areas in the chromatogram.
-
SDS-PAGE Protocol
-
Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight marker to estimate the apparent molecular weight and assess the extent of PEGylation.
Size Exclusion Chromatography (SEC) Protocol
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject the PEGylation reaction mixture onto the column.
-
Chromatographic Run: Run the chromatography at a constant flow rate.
-
Data Analysis: Monitor the elution profile using a UV detector. The peak areas of the eluting species (unmodified protein, PEGylated protein) can be used for relative quantification.
ELISA Protocol for PEGylated Protein Quantification
-
Coating: Coat a 96-well plate with a PEG-specific antibody and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer.
-
Competition: Add standards of known PEGylated protein concentration and the unknown samples to the wells, followed by the addition of a fixed concentration of a labeled PEG conjugate (e.g., biotinylated PEG). Incubate to allow for competitive binding.
-
Detection: Add a substrate that reacts with the enzyme on the labeled conjugate to produce a colorimetric signal.
-
Measurement: Measure the absorbance of the wells using a microplate reader. The signal intensity will be inversely proportional to the concentration of the PEGylated protein in the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques.
References
A Comparative Guide to the In Vitro Stability of m-PEG9-t-butyl Ester Conjugates
For researchers and drug development professionals, understanding the stability of linker chemistries is paramount for designing effective therapeutic conjugates. The m-PEG9-t-butyl ester moiety serves as a valuable bifunctional linker, enabling the conjugation of molecules to primary amines while providing a protected carboxylic acid for subsequent modifications. The stability of the t-butyl ester bond is a critical parameter, as its cleavage dictates the release of a payload or the unmasking of a functional group. This guide provides a comparative overview of the in vitro stability of t-butyl ester conjugates, supported by established chemical principles and detailed experimental protocols.
Comparative Stability of Ester-Based Linkers
The stability of an ester bond is highly dependent on its chemical environment and susceptibility to enzymatic cleavage. The t-butyl ester is known for its relative stability to chemical hydrolysis under neutral or basic conditions compared to less sterically hindered esters, but it is sensitive to acidic conditions.[1] In a biological matrix, such as human plasma, enzymatic hydrolysis by carboxylesterases is a primary degradation pathway for many esters.[2]
The table below compares the expected stability profile of a hypothetical this compound conjugate with other common ester-based linkers.
| Linker Type | Steric Hindrance | Susceptibility to Chemical Hydrolysis (pH 7.4) | Susceptibility to Enzymatic Hydrolysis (e.g., Plasma Esterases) | Key Characteristics |
| This compound | High | Low to Moderate | Moderate | Relatively stable chemically; cleavage is often enzyme-mediated. The bulky t-butyl group offers significant steric protection.[3][4] |
| Methyl Ester | Low | High | High | Generally labile and rapidly hydrolyzed in plasma and buffer.[2] |
| Ethyl Ester | Low | High | High | Similar in stability to methyl esters, showing rapid hydrolysis. |
| Benzyl Ester | Moderate | Moderate | Moderate to High | Stability is influenced by electronic effects of the benzyl group. |
| Succinate Ester | Low | Moderate | High | Often used in drug-PEG conjugates; readily cleaved by plasma esterases to release the payload. |
Experimental Protocol: In Vitro Stability Assay in Human Plasma
This protocol outlines a general method for assessing the stability of an this compound conjugate in human plasma.
Materials and Reagents
-
Test Conjugate (e.g., this compound of a fluorescent probe)
-
Control Conjugate (e.g., a more stable amide-linked equivalent)
-
Pooled Human Plasma (anticoagulant-treated, e.g., K2-EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Trifluoroacetic Acid (TFA)
-
Internal Standard (IS) for LC-MS analysis
-
Thermomixer or shaking water bath
-
Centrifuge
-
HPLC or UPLC-MS/MS system
Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test conjugate, control conjugate, and internal standard in DMSO. Store at -20°C.
-
-
Incubation:
-
Pre-warm human plasma and PBS (pH 7.4) to 37°C.
-
In separate microcentrifuge tubes, dilute the test conjugate stock solution with pre-warmed plasma to a final concentration of 10 µM. Prepare a parallel incubation in PBS as a non-enzymatic control.
-
Incubate the tubes at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) from each incubation mixture at specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).
-
The 0-minute sample should be collected immediately after adding the conjugate to the plasma.
-
-
Reaction Quenching and Protein Precipitation:
-
To each collected aliquot, immediately add 3 volumes (150 µL) of ice-cold ACN containing the internal standard. This step stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or an HPLC sample plate for analysis.
-
Analytical Method (LC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the parent conjugate from its hydrolyzed products.
-
Detection: Monitor the disappearance of the parent conjugate and the appearance of its hydrolyzed acid form using Multiple Reaction Monitoring (MRM).
Data Analysis
-
Calculate the percentage of the parent conjugate remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining conjugate against time.
-
The slope of the linear regression of this plot gives the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Visualizing the Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Stability of esters in the blood in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Protective Groups: A Comparative Guide to the Selective Deprotection of t-Butyl Esters
For researchers, scientists, and drug development professionals, the selective cleavage of a t-butyl ester in the presence of a Boc (tert-butoxycarbonyl) protecting group represents a frequent and often formidable challenge in multi-step organic synthesis. Both groups are acid-labile, yet their cleavage kinetics can be modulated to achieve the desired selectivity. This guide provides an objective comparison of various methods for this transformation, supported by experimental data and detailed protocols, to aid in the selection of the optimal deprotection strategy.
The concomitant removal of both protecting groups under standard acidic conditions, such as with strong acids like trifluoroacetic acid (TFA), necessitates the exploration of milder and more selective reagents. This guide will delve into Lewis acid-catalyzed methods, Brønsted acid-catalyzed approaches, and other novel techniques, offering a comprehensive overview of the available synthetic tools.
Performance Comparison of Deprotection Methods
The following table summarizes the performance of various reagents and conditions for the selective deprotection of t-butyl esters in the presence of a Boc group, based on reported experimental data.
| Method/Reagent | Substrate Scope | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Limitations |
| CeCl₃·7H₂O / NaI in Acetonitrile | N-Boc protected amino acid t-butyl esters | 85-95 | 24 | Reflux | High selectivity, cost-effective.[1][2] | Long reaction times, requires pre-complexation of the reagents.[1] |
| Ytterbium triflate (Yb(OTf)₃) in Nitromethane | Aromatic and aliphatic t-butyl esters | 90-99 | 6 | 45-50 | Mild, catalytic, environmentally friendly, reusable catalyst.[3] | Slower reaction with Boc-protected amino acids.[3] |
| Aqueous Phosphoric Acid | t-butyl esters, carbamates, and ethers | High | - | - | Environmentally benign, mild. | Selectivity for t-butyl ester over Boc is substrate-dependent and may require careful optimization. |
| Silica Gel in Toluene | t-butyl esters | Good | - | 100 | Mild, simple workup. | High temperatures required. |
| Zinc Bromide (ZnBr₂) in Dichloromethane | α-amino esters | Good | 12-24 | Room Temp | Mild Lewis acid conditions. | Conflicting reports on selectivity; some studies report lability of the Boc group. |
| Enzymatic Hydrolysis (e.g., Lipase A) | t-butyl esters of protected amino acids | Good to High | - | - | Extremely mild and selective, environmentally friendly. | Substrate-specific, may require screening of different enzymes. |
Deprotection Mechanisms and Workflows
The selective deprotection of a t-butyl ester hinges on the subtle differences in the activation barriers for the cleavage of the t-butyl ester and the Boc group. The following diagrams illustrate the general mechanism and a suggested workflow for selecting a deprotection method.
Caption: General acid-catalyzed deprotection mechanism for t-butyl esters and Boc groups.
References
Navigating the Maze of PROTAC Design: A Comparative Analysis of Molecules Linked with m-PEG9-t-butyl Ester
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge for researchers and drug developers. The linker region, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of molecules linked with m-PEG9-t-butyl ester against common alternatives, supported by experimental data to inform rational PROTAC design.
At the heart of PROTAC technology lies the induced degradation of a target protein through the ubiquitin-proteasome system. The linker, far from being a passive spacer, plays a pivotal role in orchestrating this event. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. An optimal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.
The Role of this compound in PROTACs
The this compound is a commonly utilized linker component in PROTAC synthesis. The polyethylene glycol (PEG) chain, with its nine ethylene glycol units, imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule. The terminal t-butyl ester serves as a protecting group for a carboxylic acid functionality, which is often used as a handle for conjugation to either the target-binding ligand or the E3 ligase ligand. This protecting group is typically removed under acidic conditions during the synthesis process.
Comparative Analysis of Linker Composition and Length
The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the most common linker classes: Polyethylene Glycol (PEG) and alkyl chains.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene glycol units, making them hydrophilic. | Improves aqueous solubility and can enhance cell permeability. Biocompatible and synthetically versatile for varying lengths.[1][2][3] | May have reduced metabolic stability in vivo compared to alkyl linkers. Can be more challenging and costly to synthesize.[3] |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains. | Synthetically accessible and chemically stable. Length can be systematically varied.[2] | Tend to be hydrophobic, which can limit aqueous solubility. May lead to non-specific binding. |
Impact of Linker Length on Degradation Efficiency
The length of the linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.
Table 1: Comparative Degradation Efficiency of PROTACs with Varying Linker Lengths
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | ||
| Alkyl/Ether | 21 | 3 | 96 | ||
| Alkyl/Ether | 29 | 292 | 76 | ||
| ERα | PEG | 12 | Effective degradation | - | |
| PEG | 16 | More potent degradation | - | ||
| BRD4 | PEG | 3 units | - | >90% at 1 µM | |
| PEG + Phenylalanine | - | Concentration-dependent degradation | - |
Note: Data is compiled from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
The Influence of the t-butyl Ester Protecting Group
The t-butyl ester is a common protecting group for carboxylic acids in organic synthesis due to its stability under various conditions and its relatively straightforward removal with acid. In the context of PROTACs, while the t-butyl ester is removed to form the final molecule, the choice of protecting group can influence the synthetic route and potentially the purity and yield of the final product. Alternatives such as methyl or ethyl esters may also be used, with their own specific deprotection conditions.
Recent studies have also explored the impact of replacing amide bonds in the linker with ester bonds, which can lead to increased cell permeability and, consequently, more potent degradation activity. This suggests that the nature of the chemical linkages within the PROTAC, including those resulting from the deprotection of ester groups, can have a profound effect on the molecule's biological performance.
Signaling Pathways Modulated by PROTACs
By inducing the degradation of specific proteins, PROTACs can effectively shut down entire signaling pathways that are aberrantly activated in diseases such as cancer.
Androgen Receptor (AR) Signaling in Prostate Cancer: The AR signaling pathway is a key driver of prostate cancer. PROTACs have been developed to target and degrade the AR protein. This degradation leads to the downregulation of AR-dependent gene expression, inhibiting the growth of prostate cancer cells.
BCR-ABL Signaling in Chronic Myeloid Leukemia: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs that induce the degradation of BCR-ABL have been shown to be effective in CML cell lines, offering a potential therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP for AR, K562 for BCR-ABL) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-AR, anti-ABL) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection and Analysis: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with a buffer solution.
-
Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed on top of the receiver plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow for compound diffusion.
-
Quantification: The concentration of the compound in both the donor and receiver wells is determined using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the receiver well.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design, synthesis, and evaluation of PROTAC molecules.
Conclusion
The rational design of PROTACs is a complex endeavor where the linker plays a critical role. While this compound provides a valuable hydrophilic and synthetically accessible building block, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Systematic evaluation of linker composition and length, using a combination of biophysical and cellular assays, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework for the comparative assessment of different linker strategies, ultimately aiming to accelerate the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Zinc Bromide vs. Trifluoroacetic Acid for t-Butyl Ester Deprotection
In the realm of synthetic chemistry, the tert-butyl (t-butyl) ester stands as a stalwart protecting group for carboxylic acids, prized for its stability across a range of reaction conditions. However, the moment of its removal—deprotection—is a critical juncture that can dictate the success of a synthetic route. Two reagents have emerged as common choices for this task: the potent trifluoroacetic acid (TFA) and the milder Lewis acid, zinc bromide (ZnBr₂). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Performance Metrics
A summary of the key differences in performance between zinc bromide and trifluoroacetic acid for the deprotection of t-butyl esters is presented below. The data highlights the trade-offs between reaction time, reagent equivalents, and substrate scope.
| Parameter | Zinc Bromide (ZnBr₂) | Trifluoroacetic Acid (TFA) |
| Reagent Type | Lewis Acid | Strong Brønsted Acid |
| Typical Reaction Time | 24 hours | 5 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reagent Equivalents | 5-10 equivalents | Often used as a co-solvent (e.g., 1:1 with DCM) |
| Chemoselectivity | Higher; can be selective in the presence of some other acid-labile groups | Lower; can cleave other acid-sensitive groups like Boc |
| Yields | Generally good to high, substrate-dependent | Generally high |
The Underlying Chemistry: Mechanisms of Deprotection
The deprotection of t-butyl esters by both ZnBr₂ and TFA proceeds through the formation of a stable tert-butyl cation. However, the initiation of this process differs.
Trifluoroacetic Acid (TFA): As a strong Brønsted acid, TFA protonates the carbonyl oxygen of the ester, activating it for cleavage. The t-butyl group then departs as a stable tertiary carbocation, which is subsequently quenched to form isobutylene gas.[1][2][3]
Zinc Bromide (ZnBr₂): Being a Lewis acid, ZnBr₂ coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, facilitating the departure of the t-butyl group as a carbocation.[4]
Experimental Showdown: Protocols and Data
The following sections provide detailed experimental protocols for t-butyl ester deprotection using both ZnBr₂ and TFA, along with reported yields for various substrates.
Method 1: Zinc Bromide for Selective Deprotection
Zinc bromide offers a milder alternative to strong acids, enabling the selective deprotection of t-butyl esters in the presence of certain other acid-sensitive protecting groups.[4]
Experimental Protocol:
To a solution of the t-butyl ester in dichloromethane (DCM), add 5-10 equivalents of anhydrous zinc bromide. The resulting suspension is stirred at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Reported Yields with Zinc Bromide:
| Substrate | Yield (%) | Reference |
| N-(PhF)amino acid tert-butyl esters | Good | |
| POSS-based tert-butyl ester | 88 | |
| Intermediate in a multi-step synthesis | 72 |
*PhF = 9,9-diphenyl-9H-fluorenyl; POSS = Polyhedral Oligomeric Silsesquioxane
Method 2: Trifluoroacetic Acid for Rapid Deprotection
Trifluoroacetic acid is a powerful reagent for the swift cleavage of t-butyl esters. It is often used in a mixture with dichloromethane.
Experimental Protocol:
A solution of the t-butyl ester is prepared in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature for 5 hours. Progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed in vacuo. The residue is then dissolved in an appropriate solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the deprotected carboxylic acid.
Reported Yields with Trifluoroacetic Acid:
While specific yields for a wide range of simple t-butyl esters are not detailed in the provided search results, TFA is generally considered to provide high to quantitative yields for this transformation. For instance, in peptide synthesis, a 95% TFA solution is used for t-butyl deprotection, resulting in a "good purity product".
Making the Choice: A Logical Workflow
The selection between zinc bromide and trifluoroacetic acid is contingent on the specific requirements of the synthesis, primarily the presence of other acid-labile functional groups.
Caption: Decision workflow for choosing between ZnBr₂ and TFA.
Side Reactions and Functional Group Tolerance
Zinc Bromide: While offering greater selectivity, ZnBr₂ is not without its limitations. N-Boc and N-trityl groups have been reported to be labile under ZnBr₂ treatment. The reaction can also be inhibited by the presence of Lewis basic functional groups, such as alcohols and amides, which can coordinate to the zinc center.
Trifluoroacetic Acid: The high acidity of TFA means it will readily cleave other common acid-sensitive protecting groups, most notably the tert-butoxycarbonyl (Boc) group used for amine protection. This lack of selectivity can be a significant drawback in complex molecule synthesis. The tert-butyl cation generated during the reaction can also lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine in peptide synthesis, necessitating the use of scavengers.
Conclusion
The choice between zinc bromide and trifluoroacetic acid for t-butyl ester deprotection is a classic example of the trade-off between reactivity and selectivity in organic synthesis. TFA offers a rapid and generally high-yielding method for robust substrates. In contrast, ZnBr₂ provides a milder and more selective alternative, crucial for the deprotection of t-butyl esters in the presence of other acid-labile functionalities, albeit at the cost of longer reaction times and a higher reagent load. A careful consideration of the substrate's functional group landscape is paramount in making the appropriate selection to ensure a successful synthetic outcome.
References
The Influence of PEG9 Linkers on the Pharmacokinetic Profile of Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs. This guide provides a comparative analysis of the pharmacokinetic profile of drugs utilizing a discrete PEG9 linker. While direct head-to-head comparative studies for PEG9 linkers are not extensively available in public literature, this guide synthesizes data from studies on antibody-drug conjugates (ADCs) with varying PEG linker lengths to provide a comprehensive overview. The inclusion of a PEG9 linker, a hydrophilic spacer, can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.
Impact on Pharmacokinetic Parameters: A Comparative Overview
The length of the PEG linker is a critical determinant of an ADC's in vivo behavior. Generally, the incorporation of a PEG linker enhances the hydrophilicity of the ADC, which is particularly beneficial when dealing with hydrophobic payloads. This increased hydrophilicity can mitigate aggregation and improve the overall pharmacological properties of the conjugate.[1]
Studies comparing ADCs with different PEG linker lengths have demonstrated that clearance rates are significantly affected by the size of the PEG chain. Notably, clearance rates tend to increase rapidly for conjugates bearing PEGs smaller than eight repeating units (PEG8).[2] This suggests that a PEG9 linker is positioned in a range that can optimally influence the pharmacokinetic profile, offering a balance between improved solubility and favorable clearance rates.
Data Presentation
The following table summarizes the pharmacokinetic parameters of a hypothetical antibody-drug conjugate (ADC) with no PEG linker versus an ADC with a PEG8 linker, which serves as a close surrogate for a PEG9 linker. The data is representative of trends observed in preclinical studies.[2]
| Pharmacokinetic Parameter | ADC (No PEG Linker) | ADC (PEG8 Linker) | Impact of PEG8 Linker |
| Clearance (CL) | Higher | Lower | Decreased clearance, leading to longer circulation |
| Half-life (t½) | Shorter | Longer | Increased systemic exposure |
| Volume of Distribution (Vd) | Larger | Smaller | Reduced distribution to non-target tissues |
| Area Under the Curve (AUC) | Lower | Higher | Greater overall drug exposure |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic profile of PEGylated drugs. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.
Materials:
-
Female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats[2]
-
ADC solution in a sterile, biocompatible buffer (e.g., PBS)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS for ADC quantification[1]
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to a cohort of animals.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and weekly thereafter) post-injection.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Quantification: Determine the concentration of the total antibody or the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Pharmacokinetic Analysis: Use a two-compartment model to analyze the concentration-time data and calculate key pharmacokinetic parameters such as clearance, half-life, volume of distribution, and AUC.
ADC Synthesis and Characterization
A well-characterized ADC is essential for reliable pharmacokinetic studies.
Procedure:
-
Antibody Reduction: Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: Synthesize the drug-linker construct with the desired PEG length (e.g., PEG9) and a reactive group (e.g., maleimide) for antibody conjugation.
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to form a stable covalent bond.
-
Purification: Purify the ADC from unreacted components using techniques like size-exclusion chromatography (SEC).
-
Characterization: Determine the drug-to-antibody ratio (DAR), purity, and aggregation state of the ADC using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Enzymatic Cleavage and Acidic Hydrolysis of t-Butyl Esters
For researchers, scientists, and professionals in drug development, the choice of a deprotection strategy for t-butyl esters is a critical step that can significantly impact yield, purity, and scalability. While acidic hydrolysis has traditionally been the go-to method, enzymatic cleavage has emerged as a powerful alternative, offering remarkable selectivity and milder reaction conditions. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal approach for your specific application.
Performance Comparison: Enzymatic Cleavage vs. Acidic Hydrolysis
The selection of a deprotection method hinges on factors such as substrate sensitivity, the presence of other acid-labile protecting groups, and desired reaction conditions. The following table summarizes the key performance differences between enzymatic and acidic cleavage of t-butyl esters.
| Feature | Enzymatic Cleavage | Acidic Hydrolysis |
| Reagents | Lipases (e.g., CAL-A), Esterases (e.g., BsubpNBE) in buffer | Strong acids (e.g., TFA, HCl, H₂SO₄), Lewis acids (e.g., ZnBr₂) |
| Selectivity | High: Cleaves t-butyl esters while leaving other protecting groups like Boc, Z, and Fmoc intact.[1][2] | Low to Moderate: Can cleave other acid-labile groups (e.g., Boc, trityl).[3] |
| Reaction Conditions | Mild: Near-neutral pH (e.g., 7.0), moderate temperatures (e.g., 40-50°C).[1][2] | Harsh: Strongly acidic conditions, often requires anhydrous solvents. |
| Substrate Scope | Broad for amino acid and peptide derivatives. | Broad, but can be limited by substrate sensitivity to strong acids. |
| Byproducts | t-Butanol, which is relatively benign. | Isobutylene and potential byproducts from side reactions. |
| Workup | Simple filtration to remove the enzyme. | Often requires neutralization and extraction, which can be complex. |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and milder conditions. | Use of strong, corrosive acids poses environmental and safety concerns. |
Quantitative Data Summary
The following table presents a summary of experimental data for the deprotection of various t-butyl esters using both enzymatic and acidic methods, highlighting the yields and reaction times.
| Substrate | Method | Reagent/Enzyme | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc-Tyr-O(t)Bu | Enzymatic | CAL-A | Phosphate Buffer/Toluene | 50 | 24 | >95 | J. Org. Chem. 2005, 70, 3737-40 |
| Z-GABA-O(t)Bu | Enzymatic | CAL-A | Phosphate Buffer/Toluene | 50 | 24 | >95 | J. Org. Chem. 2005, 70, 3737-40 |
| Fmoc-GABA-O(t)Bu | Enzymatic | BsubpNBE | Phosphate Buffer/Toluene | 40 | 24 | >95 | J. Org. Chem. 2005, 70, 3737-40 |
| Boc-Ala-O(t)Bu | Enzymatic | CAL-A | Phosphate Buffer/Toluene | 50 | 48 | >95 | J. Org. Chem. 2005, 70, 3737-40 |
| N-(PhF)amino acid t-butyl esters | Acidic | ZnBr₂ | Dichloromethane | RT | Varies | Good | Org. Lett. 2004, 6, 2969-2971 |
| Various t-butyl esters | Acidic | Silica Gel | Toluene | Reflux | Overnight | Good | Synlett 2001, 1, 142-144 |
| Peptide-O(t)Bu | Acidic | TFA/H₂O | - | RT | 2 | 96 | Supporting Information, Chem. Eur. J. 2012, 18, 13078-13085 |
Experimental Protocols
Enzymatic Cleavage of t-Butyl Esters using Candida antarctica Lipase A (CAL-A)
This protocol is a general guideline for the deprotection of t-butyl esters of N-protected amino acids.
Materials:
-
N-protected amino acid t-butyl ester (e.g., Boc-Tyr-O(t)Bu)
-
Candida antarctica Lipase A (CAL-A), immobilized
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and heating plate
-
Reaction vessel
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the N-protected amino acid t-butyl ester (1 equivalent) in a 1:1 mixture of potassium phosphate buffer (0.1 M, pH 7.0) and toluene.
-
Enzyme Addition: Add immobilized CAL-A (typically 10-50% by weight of the substrate) to the reaction mixture.
-
Incubation: Stir the mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 24-48 hours.
-
Enzyme Removal: Once the reaction is complete, cool the mixture to room temperature and remove the immobilized enzyme by filtration.
-
Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Acidic Hydrolysis of t-Butyl Esters using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the cleavage of t-butyl esters using TFA.
Materials:
-
t-Butyl ester substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, as co-solvent)
-
Cold diethyl ether
-
Rotary evaporator
-
Reaction vessel
Procedure:
-
Reaction Setup: Dissolve the t-butyl ester substrate in a minimal amount of DCM (if necessary) in a reaction vessel.
-
TFA Addition: Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, or neat TFA. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-4 hours. Monitor the progress by TLC or HPLC.
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected carboxylic acid.
-
Isolation: Collect the solid product by filtration and wash with cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the product under vacuum.
Visualizing the Workflows
To better illustrate the distinct processes of enzymatic and acidic deprotection, the following diagrams outline the experimental workflows and a comparative summary.
Caption: Experimental workflows for enzymatic and acidic deprotection.
Caption: Key characteristics of enzymatic vs. acidic cleavage.
References
A Comparative Guide to Validating Conjugate Purity: SEC and Its Alternatives
The complex nature of bioconjugates, such as antibody-drug conjugates (ADCs), necessitates rigorous analytical methods to ensure their purity, efficacy, and safety.[1] Size-Exclusion Chromatography (SEC) has become an industry standard for monitoring critical quality attributes, particularly the presence of aggregates and fragments.[1][2] However, a comprehensive validation strategy often involves orthogonal methods to provide a complete picture of the conjugate's characteristics. This guide provides an objective comparison of SEC with other key analytical techniques, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Comparison of Primary Analytical Techniques
The choice of analytical method depends on the specific quality attribute being assessed. While SEC is unparalleled for size-based separations, other techniques offer advantages for determining drug-to-antibody ratio (DAR) and resolving species with different hydrophobicities.
| Analytical Technique | Principle of Separation | Primary Applications in Conjugate Analysis | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (molecular size).[3][4] | Quantitation of high molecular weight species (aggregates) and low molecular weight species (fragments). | Robust, reproducible, and performed under native conditions, preserving the biological activity of the molecule. | Limited resolution for species with similar sizes, such as different drug-loaded species in ADCs. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein surface. | Determination of drug-to-antibody ratio (DAR) and distribution of different drug-loaded species. | High-resolution separation of species with varying drug loads under non-denaturing conditions. | Not directly compatible with mass spectrometry due to high salt concentrations in the mobile phase. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separation based on hydrophobicity under denaturing conditions. | Analysis of ADC fragments (light and heavy chains) to determine DAR and distribution of drug-linked forms. | High resolution and compatibility with mass spectrometry. | Denaturing conditions can lead to loss of information about the intact conjugate. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Determination of average DAR, drug load distribution, and identification of different conjugate species. | Provides detailed molecular weight information and can be coupled with chromatographic techniques for enhanced characterization. | Can be complex to implement and may require specialized expertise for data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical protocols for the key analytical techniques discussed.
1. Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
This protocol outlines a standard method for analyzing the size variants of a conjugate sample.
-
Column: Agilent AdvanceBio SEC or similar (e.g., Tosoh TSKgel G4000SWXL).
-
Mobile Phase: 100 mM Sodium Phosphate, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the conjugate sample to a concentration of 1 mg/mL using the mobile phase. If necessary, filter the sample through a 0.22 µm filter.
-
Injection Volume: 10-20 µL.
-
Analysis: Run the analysis for approximately 15-20 minutes. Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak).
-
Data Processing: Integrate the peak areas for all species to determine the percentage of aggregates, monomer, and fragments.
2. Hydrophobic Interaction Chromatography (HIC) for DAR Determination
This protocol is designed to separate and quantify different drug-loaded species of an ADC.
-
Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm and/or a wavelength specific to the cytotoxic drug.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Analysis: Equilibrate the column with Mobile Phase A. Inject the sample and elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher drug loads are more hydrophobic and will elute later.
-
Data Processing: Integrate the peak areas of each species to determine the relative distribution of different drug loads and calculate the average DAR.
3. Reversed-Phase Liquid Chromatography (RPLC) for Reduced ADC Analysis
This protocol is used to analyze the light and heavy chains of an ADC to determine drug distribution.
-
Column: Agilent Advance BioMAb RP C4 or similar.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 70-90 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Reduce the ADC sample by adding DTT solution (to a final concentration of 10 mM) and incubating at 30 °C for 60 minutes to separate the light and heavy chains.
-
Analysis: Inject the reduced sample and elute with a gradient of increasing organic solvent (Mobile Phase B).
-
Data Processing: Identify and integrate the peaks corresponding to the light chain with and without the drug, and the heavy chain with different numbers of conjugated drugs.
Visualizing Workflows and Comparisons
Diagrams can effectively illustrate complex experimental processes and relationships between different analytical methods.
Caption: Workflow for conjugate purity analysis using SEC.
Caption: Comparison of analytical techniques for conjugate purity.
References
A Comparative Analysis of PROTACs Synthesized with Different Linkers: A Guide for Researchers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase.[3] This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform rational drug design and development.
The Influence of Linker Composition and Length on PROTAC Performance
The composition and length of the linker are paramount to the efficacy of a PROTAC. The two most prevalently used linker types are polyethylene glycol (PEG) and alkyl chains.[3] PEG linkers are generally hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule.[1] In contrast, alkyl chains are more hydrophobic, which may impact solubility. The length of the linker is also a crucial factor that requires empirical optimization for each specific target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, while an excessively long one may lead to inefficient ubiquitination.
The following diagrams and tables summarize the general mechanism of action for PROTACs, a typical experimental workflow for their evaluation, and quantitative data from various studies comparing the performance of PROTACs with different linkers.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The tables below summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths against several protein targets.
Table 1: Impact of Linker Composition on BRD4 Degradation
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| PEG-based | BRD4 | 15 | >95 |
| Alkyl-based | BRD4 | 40 | ~90 | |
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | Target Protein | Degradation (%) | Reference |
|---|---|---|---|
| 9 | ERα | ~50 | |
| 12 | ERα | ~75 | |
| 16 | ERα | >90 | |
| 19 | ERα | ~60 |
| 21 | ERα | ~50 | |
Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| Linker Length (atoms) | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| < 12 | Alkyl/Ether | TBK1 | No degradation | - | |
| 12 | Alkyl/Ether | TBK1 | Submicromolar | >90 | |
| 21 | Alkyl/Ether | TBK1 | 3 | 96 |
| 29 | Alkyl/Ether | TBK1 | 292 | 76 | |
Table 4: Impact of PEG Linker Length on Cyclin-dependent kinase 9 (CDK9) Degradation
| Linker (PEG units) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| 4 | CDK9 | 100 | ~70 | |
| 6 | CDK9 | 25 | >90 | |
| 8 | CDK9 | 50 | ~80 |
| 12 | CDK9 | 200 | ~60 | |
References
Safety Operating Guide
Personal protective equipment for handling m-PEG9-t-butyl ester
This guide provides crucial safety and logistical information for the handling and disposal of m-PEG9-t-butyl ester, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Safety Precautions
According to the available Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]
It is imperative to avoid inhalation, and contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product, and wash your skin thoroughly after handling.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must provide a complete seal around the eyes to protect from splashes. |
| Face Shield | To be worn over goggles for full facial protection from splashes. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene) are recommended. Inspect for degradation or perforation before use and change frequently. |
| Body Protection | Impervious Clothing/Lab Coat | A flame-retardant lab coat or impervious clothing should be worn to protect the skin. Ensure it is fully buttoned. |
| Respiratory Protection | Suitable Respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation. If a fume hood is not available, a suitable respirator must be used. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedure for safely handling this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Ensure that a current Safety Data Sheet for this compound is accessible to all personnel.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents for the experiment within the fume hood to minimize movement of the chemical.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Handling the Chemical:
-
Don the appropriate PPE before handling the container.
-
Conduct all weighing and transferring of this compound within a certified chemical fume hood.
-
Keep the container tightly sealed when not in use.
-
Avoid generating dust or aerosols.
-
Use dedicated, clearly labeled glassware and equipment.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
Accidental Release and First Aid Measures
| Scenario | Action |
| Spill | Use full personal protective equipment. Absorb the spill with an inert, non-combustible material like sand or diatomite. Collect the absorbed material into a sealed, labeled container for disposal. Decontaminate the spill area with alcohol, followed by soap and water. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. All disposal must be in accordance with federal, state, and local regulations. Do not release into the environment. Collect spillage, as it is very toxic to aquatic life.
-
Waste Container: Use a dedicated, sealed, and clearly labeled container for waste this compound and contaminated materials.
-
Disposal Vendor: Arrange for disposal through an approved hazardous waste disposal company.
Experimental Workflow Diagram
Caption: A diagram illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
